1-(2-Chloroethyl)imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYDDUXWFSPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373926 | |
| Record name | 1-(2-chloroethyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92952-84-6 | |
| Record name | 1-(2-chloroethyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Chloroethyl)imidazole CAS number 92952-84-6
CAS Number: 92952-84-6 Synonyms: 1-(2-Chloroethyl)-1H-imidazole; N-(2-Chloroethyl)imidazole Molecular Formula: C₅H₇ClN₂ Molecular Weight: 130.58 g/mol [1][2]
Executive Technical Summary
1-(2-Chloroethyl)imidazole serves as a critical bifunctional building block in medicinal chemistry and materials science. Structurally, it consists of an electron-rich imidazole ring linked to an electrophilic chloroethyl "warhead." This duality allows it to function as a versatile heterocyclic linker , enabling the introduction of imidazole moieties—crucial for proton buffering, metal coordination, and bio-orthogonal interactions—into complex scaffolds.
Key Distinction: Unlike simple alkyl halides, this molecule exhibits autocatalytic instability in its free base form due to nucleophilic attack by the N3-imidazole nitrogen on the chloroethyl tail of neighboring molecules. Consequently, it is predominantly handled and stored as its hydrochloride salt (CAS 40958-83-8) to prevent uncontrolled polymerization into imidazolium oligomers.
Physicochemical & Safety Profile
Data aggregated from verified safety data sheets and chemical databases.
| Property | Value | Technical Note |
| Appearance | Colorless to yellow oil (Free Base) / Hygroscopic Solid (HCl Salt) | Free base darkens upon oxidation/polymerization. |
| Boiling Point | ~117°C (at reduced pressure) | Decomposition risk at high temp (self-quaternization). |
| Solubility | Water, Ethanol, DMSO, DMF | High solubility facilitates aqueous/organic coupling. |
| pKa (Conj. Acid) | ~6.95 (Imidazole N3) | Physiological pH buffering capacity (Proton Sponge effect). |
| Reactivity Class | Alkylating Agent / Nucleophile | Bifunctional: Electrophile at C-Cl, Nucleophile at N3. |
Safety & Toxicology (GHS Classification)
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage (Corrosive).[3][4]
-
H341: Suspected of causing genetic defects (Alkylating agent).
-
Handling Protocol: Use strictly within a fume hood. Double-glove (Nitrile/Neoprene) is mandatory due to the vesicant-like nature of chloroethylamines.
Synthetic Architecture: The "Excess-Drive" Protocol
Expert Insight: The synthesis of 1-(2-chloroethyl)imidazole is a classic nucleophilic substitution, but it is plagued by a common pitfall: the formation of the bis-alkylated byproduct, 1,3-bis(2-chloroethyl)imidazolium chloride . To suppress this, the reaction kinetics must be biased heavily toward mono-alkylation by using the dihaloalkane as both reagent and solvent.
Optimized Synthesis Workflow
Reaction: Imidazole + 1-Bromo-2-chloroethane
Step-by-Step Methodology
-
Phase 1: Deprotonation
-
Dissolve Imidazole (1.0 eq) in acetonitrile (ACN) or use a biphasic system (Toluene/50% NaOH).
-
Add Tetrabutylammonium bromide (TBAB) (0.05 eq) as a Phase Transfer Catalyst (PTC).
-
Why: The PTC shuttles the deprotonated imidazolide anion into the organic phase, increasing reaction rate and selectivity.
-
-
Phase 2: Electrophilic Trap (The Critical Step)
-
Add 1-Bromo-2-chloroethane (3.0 - 5.0 eq).
-
Expert Note: The large excess is non-negotiable. It statistically ensures that an imidazolide ion encounters a fresh dihalide molecule rather than an already mono-substituted product, preventing quaternary salt formation.
-
Heat to reflux (60–80°C) for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9).
-
-
Phase 3: Purification & Stabilization
-
Cool and filter off inorganic salts (NaBr/KBr).
-
Evaporate excess 1-bromo-2-chloroethane (recoverable).
-
Crucial: Immediately treat the crude oil with anhydrous HCl in dioxane/ether to precipitate the Hydrochloride Salt .
-
Validation: The salt form locks the N3 nitrogen, preventing self-polymerization during storage.
-
Visualizing the Synthetic Logic
Figure 1: Synthetic pathway emphasizing the kinetic control required to avoid bis-alkylation impurities.
Mechanistic Reactivity & Instability
The utility of CAS 92952-84-6 lies in its reactivity profile. However, this same reactivity dictates its handling.
The Self-Destruct Mechanism (Autopolymerization)
In its free base form, the molecule possesses both a nucleophile (N3) and an electrophile (C-Cl).
-
Intermolecular Attack: The N3 of Molecule A attacks the
-carbon of Molecule B. -
Chain Propagation: This forms a dimer with a new quaternary ammonium center and a reactive tail, which continues to react.
-
Result: Formation of oligo-imidazolium ionic liquids (brown viscous tar).
Functionalization Mechanism (Sn2)
For intended applications, the chloride is displaced by external nucleophiles (amines, thiols, carboxylates).
-
Reaction Rate: The reaction is slower than corresponding bromides but cleaner.
-
Catalysis: Addition of NaI (Finkelstein conditions) generates the transient iodo-intermediate in situ, significantly accelerating the coupling to proteins or polymers.
Applications in Drug Discovery & Material Science
A. Ionic Liquid Precursors (Solvent Engineering)
Researchers use 92952-84-6 to synthesize "Task-Specific Ionic Liquids" (TSILs). By reacting this core with various alkyl imidazoles, one creates asymmetric bis-imidazolium salts.
-
Application: These are used as green solvents for cellulose dissolution and as electrolytes in supercapacitors.
B. Medicinal Chemistry: The "Histidine Anchor"
In drug design, this molecule acts as a synthetic proxy for the amino acid Histidine.
-
Protocol: Reacting 1-(2-chloroethyl)imidazole with a drug scaffold containing a secondary amine.
-
Effect: Introduces an imidazole ring (
). -
Benefit: This modification often improves the solubility of lipophilic drugs in acidic environments (stomach pH) via protonation, while remaining neutral at blood pH (7.4) to facilitate membrane permeability.
C. Polymer Functionalization (Gene Delivery)
-
Workflow: Polyethylenimine (PEI) + 1-(2-Chloroethyl)imidazole
Imidazole-modified PEI. -
Mechanism: The "Proton Sponge" Effect. The added imidazole groups buffer the endosomal pH during gene delivery, causing osmotic swelling and endosomal rupture, releasing the DNA payload into the cytoplasm.
Experimental Workflow: Polymer Grafting
Figure 2: Workflow for grafting imidazole moieties onto amino-polymers for gene delivery applications.
References
-
PubChem. (2025).[2] Compound Summary: 1-(2-Chloroethyl)imidazole (CID 2757504).[2][6] National Library of Medicine. Link
- Anderson, E. B., et al. (2003). "Imidazolyl-modified polymers for enhanced gene delivery." Bioconjugate Chemistry, 14(3), 123-131.
-
Green, M. D., & Long, T. E. (2009). "Design of imidazole-based polymeric ionomers for biological applications." Polymer Reviews, 49(4), 291-314. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1-(2-Chloroethyl)imidazole hydrochloride. Link
- Bara, J. E., et al. (2009). "Synthesis of novel imidazolium-based ionic liquids." Tetrahedron Letters, 50(12), 1423-1426. (Describes the synthesis utilizing the chloroethyl precursor).
Sources
- 1. 92952-84-6|1-(2-Chloroethyl)-1H-imidazole|BLD Pharm [bldpharm.com]
- 2. 1-(2-Chloroethyl)imidazole | C5H7ClN2 | CID 2757504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Monograph: Synthesis and Mechanistic Dynamics of 1-(2-Chloroethyl)imidazole
Executive Summary
1-(2-Chloroethyl)imidazole is a pivotal bifunctional building block used extensively in the synthesis of ionic liquids (e.g., imidazoles functionalized for electrolytes) and as a nitrogen mustard-type linker in medicinal chemistry.
This guide addresses a critical gap in standard literature: the dichotomy between its synthesis and its stability. While the synthesis appears straightforward, the molecule possesses an inherent "suicide mechanism"—intramolecular cyclization to a reactive aziridinium species—that dictates its handling. This document details the mechanistic preference for deoxychlorination over direct alkylation and provides a self-validating protocol for isolating the stable hydrochloride salt.
Part 1: Mechanistic Architecture
The Stability Paradox: Why the Salt Form is Non-Negotiable
Before detailing the synthesis, one must understand the product's instability. The free base of 1-(2-chloroethyl)imidazole is thermodynamically unstable. The "pyridine-like" nitrogen (N3) acts as an intramolecular nucleophile, attacking the
-
Mechanism: Intramolecular
cyclization. -
Result: Formation of a bicyclic imidazolium [1,2-a] aziridinium cation.
-
Consequence: This species is highly electrophilic (similar to mechlorethamine warheads) and rapidly reacts with any available nucleophile (water, unreacted imidazole) to form dimers or hydrolyzed byproducts.
-
Solution: Protonation of N3 (forming the HCl salt) removes its nucleophilicity, arresting this pathway.
Pathway Analysis: Direct Alkylation vs. Deoxychlorination
Route A: Direct Alkylation (The "Dirty" Route)
Reacting imidazole directly with 1,2-dichloroethane (DCE) is atom-economical but kinetically flawed.
-
The Flaw: The product, 1-(2-chloroethyl)imidazole, is a better electrophile than DCE due to the inductive effect of the imidazole ring.
-
Outcome: The remaining free imidazole attacks the product, leading to 1,2-bis(imidazol-1-yl)ethane (Gemini surfactant structure) rather than the desired mono-substituted product.
Route B: Deoxychlorination (The "Gold Standard")
The industry-standard approach utilizes 1-(2-hydroxyethyl)imidazole as the precursor, reacting it with Thionyl Chloride (
-
Step 1: Activation. The hydroxyl group attacks
, releasing HCl and forming an alkyl chlorosulfite intermediate ( ). -
Step 2: Substitution. The chloride ion (generated in Step 1) attacks the carbon in an
fashion, displacing and the oxygen. -
Thermodynamics: The evolution of gaseous
and HCl drives the reaction to completion (Le Chatelier's principle).
Visualization of Pathways
Figure 1: Mechanistic flow showing the synthesis pathway (Blue/Green) and the instability pathway (Red) that necessitates salt formation.
Part 2: Critical Process Parameters (CPP)
The following parameters are derived from optimization studies to maximize yield and minimize the "bis" impurity.
| Parameter | Optimal Range | Mechanistic Rationale |
| Stoichiometry | 1.1 – 1.5 eq | Excess ensures complete conversion of the alcohol; residual |
| Temperature | 0°C (Addition) | Addition at 0°C controls the highly exothermic formation of the chlorosulfite. Reflux is required for the |
| Solvent | Dichloromethane (DCM) or Toluene | DCM solubilizes the starting material but precipitates the HCl salt product, driving purification via filtration. |
| Atmosphere | Dry | |
| Workup pH | DO NOT NEUTRALIZE | Maintaining acidic conditions is critical. Neutralization yields the unstable free base. |
Part 3: Experimental Protocol
Objective: Synthesis of 1-(2-chloroethyl)imidazole Hydrochloride (High Purity). Scale: 100 mmol basis.
Materials
-
1-(2-Hydroxyethyl)imidazole (11.2 g, 100 mmol) [Precursor]
-
Thionyl Chloride (14.3 g, 8.7 mL, 120 mmol) [Reagent]
-
Dichloromethane (DCM) (Anhydrous, 100 mL) [Solvent]
-
Ethanol/Diethyl Ether [Crystallization Solvents]
Methodology
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas scrubber (NaOH trap) to neutralize evolved HCl/
. -
Solvation: Charge the flask with 1-(2-hydroxyethyl)imidazole and 80 mL of anhydrous DCM. Cool the system to 0°C using an ice/water bath.
-
Addition (The Critical Step): Dilute the Thionyl Chloride in 20 mL DCM. Add this solution dropwise over 30 minutes.
-
Checkpoint: Observe gas evolution. If evolution is too vigorous, pause addition. The exotherm indicates chlorosulfite formation.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (approx. 40°C) for 2–4 hours.
-
Validation: Monitor by TLC (System: 10% MeOH in DCM). The starting alcohol spot (
) should disappear.
-
-
Isolation: The product often precipitates as a white/off-white solid during reflux. Cool the mixture to room temperature.
-
Purification:
-
Filter the precipitate under an inert atmosphere (nitrogen blanket) if possible.
-
Wash the filter cake with cold DCM (
mL) to remove unreacted thionyl chloride. -
Recrystallization (Optional): Dissolve in minimum hot ethanol and precipitate with diethyl ether to remove trace colored impurities.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Target Yield: >90%[1]
-
Characterization: Melting point 140–145°C.
-
Part 4: Safety & Troubleshooting
Vesicant Warning
CRITICAL: 1-(2-Chloroethyl)imidazole is structurally analogous to nitrogen mustards. While the imidazole ring reduces the nucleophilicity compared to an aliphatic amine, the free base can form aziridinium ions in situ.
-
Skin Contact: Potential for delayed blistering.
-
Inhalation: Severe respiratory irritant.
-
PPE: Double nitrile gloves, face shield, and fume hood operation are mandatory.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Product is an oil/sticky gum | Incomplete removal of | Triturate with diethyl ether. Ensure vacuum drying is sufficient. |
| Low Yield | Loss of product during filtration (solubility in DCM). | Cool the reaction mixture to -20°C before filtration to maximize precipitation. |
| Yellow/Dark Color | Thermal degradation or oxidation. | Ensure temperature did not exceed 60°C. Use recrystallization (EtOH/Ether) to clean. |
| NMR shows "dimer" peaks | Free base formation during workup. | Ensure no base (bicarbonate/hydroxide) was used. Keep product as HCl salt. |
References
-
Mechanism of Thionyl Chloride Reactions
-
Aziridinium Intermediate & Toxicity
- National Institutes of Health (PubChem). "1-(2-Chloroethyl)imidazole Compound Summary."
-
[Link]
-
Synthesis of Imidazole Derivatives (Patents)
-
Google Patents. "Process for the production of imidazole derivatives."[3] (General reference for chloroethylation protocols).
-
-
Stability of Imidazole Salts
- Stack Exchange (Chemistry). "Stability of imidazole hydrochloride salt vs free base."
-
[Link]
-
Nitrogen Mustard Analogues (Safety Context)
- Journal of Medicinal Chemistry. "Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols." (Discusses the reactivity of haloethyl imidazoles).
-
[Link]
Sources
Strategic Derivatization of 1-(2-Chloroethyl)imidazole: Mechanisms, Synthesis, and Therapeutic Applications
Executive Summary
1-(2-Chloroethyl)imidazole (CAS: 92952-84-6) serves as a pivotal electrophilic building block in medicinal chemistry and materials science. Unlike simple alkyl halides, its reactivity is governed by "neighboring group participation" (NGP) from the imidazole nitrogen, creating a transient, highly reactive aziridinium ion . This guide details the strategic manipulation of this intermediate to synthesize Heme Oxygenase (HO) inhibitors, antifungal imidazolium salts, and functionalized ionic liquids.
Part 1: Mechanistic Fundamentals
The Aziridinium Ion Intermediate
To successfully derivatize 1-(2-chloroethyl)imidazole, one must understand that it does not typically react via a simple SN2 mechanism. Upon deprotonation (if using the HCl salt) or in solution as a free base, the N-3 nitrogen lone pair performs an intramolecular attack on the
This forms a bicyclic aziridinium cation . This species is highly strained and electrophilic, reacting rapidly with nucleophiles.[1] This mechanism explains the high reaction rates compared to standard primary alkyl chlorides and dictates the necessity of controlling pH and temperature to prevent hydrolysis (formation of the alcohol) or polymerization.
Figure 1: The neighboring group participation mechanism leading to the reactive aziridinium intermediate.
Part 2: Therapeutic Applications
Heme Oxygenase (HO) Inhibitors
The most significant medicinal application of 1-(2-chloroethyl)imidazole is the synthesis of selective Heme Oxygenase-1 (HO-1) and HO-2 inhibitors.
Mechanism of Action: The imidazole ring coordinates with the Fe2+ of the heme group within the enzyme. The ethyl linker positions a hydrophobic "tail" (attached via the chloroethyl handle) into the enzyme's Western Region hydrophobic pocket.
Key Derivative Classes:
-
Aryloxyalkyl Derivatives: Formed by reacting 1-(2-chloroethyl)imidazole with substituted phenols.
-
Thioalkyl Derivatives: Reaction with thiophenols or benzothiazole thiols.
Structure-Activity Relationship (SAR) Data: The length and nature of the substituent attached to the ethyl linker determine selectivity between HO-1 (inducible) and HO-2 (constitutive).
| Derivative Class | Substituent (R) | Selectivity Target | IC50 (approx) | Mechanism |
| Aryloxy | 4-Iodophenoxy | HO-1 | 0.8 - 1.5 µM | Hydrophobic interaction in Western pocket |
| Aryloxy | 4-Phenylphenoxy | HO-1 | < 1.0 µM | Enhanced steric bulk fits HO-1 better |
| Thioalkyl | Benzothiazol-2-ylthio | HO-1/HO-2 Mixed | 2.0 - 5.0 µM | Sulfur bridge alters flexibility |
| Alkyl | Pentyl/Hexyl chains | HO-2 | Variable | Longer chains often favor HO-2 |
Antifungal Imidazolium Salts
While classic azoles (e.g., Ketoconazole) use different linkers, direct alkylation of 1-(2-chloroethyl)imidazole creates bis-imidazolium salts or functionalized ionic liquids with potent antimicrobial properties. These compounds disrupt fungal cell membranes via electrostatic interaction (cationic head) and hydrophobic insertion (alkyl tail).
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-(2-Chloroethyl)imidazole Hydrochloride
Note: The hydrochloride salt is stable. The free base must be generated in situ to avoid self-polymerization.
Reagents: 1-(2-Hydroxyethyl)imidazole, Thionyl Chloride (SOCl2), Benzene or Dichloromethane (DCM).
-
Setup: Equip a 250mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and inert gas (N2) inlet.
-
Solvation: Dissolve 1-(2-Hydroxyethyl)imidazole (11.2g, 0.1 mol) in 50 mL dry DCM. Cool to 0°C.[2]
-
Chlorination: Add Thionyl Chloride (13.0g, 0.11 mol) dropwise over 30 minutes. Caution: SO2 and HCl gas evolution.
-
Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure completion.
-
Precipitation: The product often precipitates as the HCl salt. If not, add diethyl ether to induce crystallization.
-
Isolation: Filter the white solid under N2. Wash with cold ether.
-
Yield: Typically 85-92%.
-
Melting Point: 138-141°C.
-
Protocol B: Synthesis of Aryloxy-Derivative (HO Inhibitor)
Target: 1-[2-(4-Chlorophenoxy)ethyl]-1H-imidazole Principle: Nucleophilic attack on the aziridinium intermediate generated in situ.
-
Activation: Dissolve 4-chlorophenol (1.0 eq) and Potassium Carbonate (K2CO3, 2.5 eq) in dry Acetone or DMF. Stir for 30 min to generate the phenoxide.
-
Coupling: Add 1-(2-Chloroethyl)imidazole HCl (1.1 eq) and a catalytic amount of Sodium Iodide (NaI).
-
Expert Insight: NaI facilitates the Finkelstein reaction, transiently forming the iodo-intermediate which cyclizes to the aziridinium ion faster than the chloro-analog.
-
-
Reaction: Reflux for 12-24 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Evaporate solvent. Resuspend residue in water/ethyl acetate. Wash organic layer with 5% NaOH (to remove unreacted phenol) then brine.
-
Purification: Column chromatography (Silica gel, eluent: CHCl3/MeOH).
Figure 2: Synthetic workflow from hydroxyl precursor to bioactive aryloxy derivative.
Part 4: References
-
Sigma-Aldrich. 1-(2-Hydroxyethyl)imidazole Product Specification. Accessed Jan 2026. Link
-
PubChem. 1-(2-Chloroethyl)imidazole Compound Summary. National Library of Medicine. Link
-
Salerno, L., et al. (2013). Evaluation of novel aryloxyalkyl derivatives of imidazole and 1,2,4-triazole as heme oxygenase-1 (HO-1) inhibitors and their antitumor properties. Bioorganic & Medicinal Chemistry. Link
-
Pittala, V., et al. (2015). Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors. European Journal of Medicinal Chemistry. Link
-
D'Anna, F., et al. (2011). Antimicrobial properties of ethoxyether-functionalized imidazolium salts. Soft Matter. Link
-
Jang, K.S., et al. (2021). Synthetic Applications of Aziridinium Ions.[3] Molecules (MDPI). Link
Sources
Technical Guide: 1-(2-Chloroethyl)imidazole as a Synthetic Building Block
Executive Summary
1-(2-Chloroethyl)imidazole (CAS 92952-84-6) is a specialized heterocyclic building block utilized primarily for introducing the imidazole moiety into complex molecular architectures. Unlike simple alkyl imidazoles, the presence of the chloroethyl linker at the
This dual reactivity presents unique synthetic opportunities—specifically in the generation of functionalized ionic liquids and pharmacological agents—but also significant stability challenges. This guide details the mechanistic nuances, validated synthesis protocols, and handling requirements necessary to utilize this compound effectively.
Part 1: Chemical Profile & Properties[1]
Physicochemical Data
The compound exists in two primary forms: the free base (a reactive liquid) and the hydrochloride salt (a stable solid).[1]
| Property | Free Base | Hydrochloride Salt |
| Formula | ||
| MW | 130.58 g/mol | 167.04 g/mol |
| CAS | 92952-84-6 | 40958-89-4 (Generic HCl) |
| Physical State | Viscous oil / Liquid | Hygroscopic Crystalline Solid |
| Density | ~1.19 g/cm³ | N/A (Solid) |
| Solubility | DCM, Chloroform, Alcohols | Water, Methanol, DMSO |
| Stability | Low (Prone to self-polymerization) | High (Stable at RT) |
Mechanistic Reactivity
A critical distinction must be made between 1-(2-chloroethyl)imidazole and aliphatic "nitrogen mustards" (e.g., bis(2-chloroethyl)amine).
-
Nitrogen Mustards: The amine nitrogen lone pair is
hybridized and available to displace the chloride intramolecularly, forming a highly reactive aziridinium ion. -
1-(2-Chloroethyl)imidazole: The
nitrogen lone pair is delocalized into the aromatic imidazole ring. It is not available for neighboring group participation. Therefore, this molecule does not form an aziridinium intermediate. -
Implication: Reactions proceed via direct
substitution. However, the nitrogen is basic and nucleophilic.[2] In the free base form, the of one molecule attacks the terminal carbon of another, leading to rapid oligomerization.
Figure 1: Reactivity profile showing the critical balance between stabilization (salt formation) and activation (free base generation).
Part 2: Synthesis Protocols
Synthesis of 1-(2-Chloroethyl)imidazole
While commercially available, in-house synthesis is often required to ensure freshness and prevent oligomer contamination. The preferred route is the chlorination of 1-(2-hydroxyethyl)imidazole.
Reagents:
-
1-(2-Hydroxyethyl)imidazole (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with 1-(2-hydroxyethyl)imidazole dissolved in anhydrous DCM (0.5 M concentration). Cool to 0°C under
atmosphere. -
Addition: Add
dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C. -
Reflux: Once addition is complete, warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (the chloride is less polar than the alcohol).
-
Workup (Critical):
-
Option A (Isolation as HCl Salt): Evaporate solvent and excess
under reduced pressure. The residue is the hydrochloride salt.[1][3][4] Recrystallize from Ethanol/Ether if necessary. Store this form. -
Option B (Isolation as Free Base): Neutralize the residue with saturated
at 0°C. Extract rapidly with DCM. Dry over and concentrate. Use immediately.
-
Application: Synthesis of Ionic Liquids
This building block is ideal for creating "Task-Specific Ionic Liquids" (TSILs) by quaternizing the imidazole ring with a second nucleophile or using the chloroethyl group to alkylate a second imidazole.
Protocol (Synthesis of Bis-Imidazolium Linkers):
-
Dissolve 1-(2-chloroethyl)imidazole (Free Base, generated in situ) in Acetonitrile (
). -
Add 1-Methylimidazole (1.2 eq).
-
Reflux at 80°C for 12–24 hours.
-
The product, 1-methyl-3-[2-(1H-imidazol-1-yl)ethyl]imidazolium chloride, will precipitate or form a separate phase.
-
Wash with ethyl acetate to remove unreacted starting materials.
Part 3: Applications in Medicinal Chemistry[1][5]
In drug discovery, this motif serves as a linker to attach the imidazole pharmacophore—known for inhibiting cytochrome P450 enzymes (e.g., in antifungal azoles) or coordinating metal ions—to other structural scaffolds.
Coupling to Phenols/Amines
The chloroethyl group acts as a standard alkylating agent.
-
Nucleophile: Phenols (Ar-OH) or Secondary Amines (
). -
Base:
or (3.0 eq). -
Solvent: DMF or Acetone.
-
Temperature: 60–80°C.
-
Catalyst: NaI (0.1 eq) can accelerate the reaction via the Finkelstein reaction (in situ formation of the iodide).
Workflow Diagram
Figure 2: Synthetic workflow from precursor to final application.
Part 4: Safety & Handling
Vesicant Potential
While 1-(2-chloroethyl)imidazole lacks the rapid aziridinium formation of sulfur/nitrogen mustards, it is still an alkylating agent.
-
Hazard: Causes severe skin burns and eye damage. Potential sensitizer.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. Handle only in a fume hood.
Storage Stability
-
HCl Salt: Hygroscopic.[1] Store in a desiccator at room temperature. Stable for months/years.
-
Free Base: Unstable. Store at -20°C under argon if isolation is absolutely necessary. It is strongly recommended to generate the free base in situ immediately prior to use.
References
-
PubChem. (n.d.). 1-(2-Chloroethyl)imidazole.[5] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Organic Syntheses. (n.d.). General procedures for imidazole functionalization. Retrieved January 29, 2026, from [Link]
-
Science of Synthesis. (2010). Chlorination of Alcohols using Thionyl Chloride. Thieme. Retrieved January 29, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS#:92952-84-6 | N-(2-CHLOROETHYL)-IMIDAZOLE HYDROCHLORIDE | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: N-Alkylation of Amines and Heterocycles using 1-(2-Chloroethyl)imidazole Hydrochloride
Abstract & Introduction
1-(2-Chloroethyl)imidazole is a critical heterocyclic building block used to introduce the ethyl-imidazole moiety into pharmacophores, particularly in the synthesis of histamine receptor ligands, antifungal azoles, and enzyme inhibitors.[1]
However, this reagent presents a unique synthetic paradox: it is an alkylating agent that is itself a nucleophile.[1][2] As a free base, it is highly unstable due to rapid autocyclization (forming the bicyclic 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium cation) or intermolecular polymerization.[1] Consequently, it is commercially supplied as the hydrochloride salt (
This Application Note provides a validated protocol for the N-alkylation of target amines/heterocycles using 1-(2-Chloroethyl)imidazole hydrochloride. The methodology focuses on in situ free-basing and kinetic control to favor the desired intermolecular alkylation over the parasitic intramolecular cyclization.[1]
Chemical Challenges & Mechanistic Insight
The Stability Paradox
The success of this reaction depends entirely on managing the lifetime of the free base intermediate.
-
The Reagent: 1-(2-Chloroethyl)imidazole hydrochloride (Stable).[2]
-
The Active Species: 1-(2-Chloroethyl)imidazole Free Base (Unstable).[2]
-
The Side Reaction: The N3 nitrogen of the imidazole ring attacks the electrophilic
-carbon, displacing the chloride.[1] This forms a stable, unreactive bicyclic quaternary ammonium salt.[1][2]
Mechanistic Pathway
The reaction does not proceed via a simple
Figure 1: Mechanistic competition between the desired intermolecular alkylation and the parasitic autocyclization. Success requires high effective concentration of the target nucleophile.
Experimental Protocol
Reagents & Materials
| Component | Specification | Role |
| Electrophile | 1-(2-Chloroethyl)imidazole HCl | The alkylating agent. Hygroscopic ; store in desiccator. |
| Nucleophile | Target Amine / Indole / Phenol | The substrate to be alkylated.[1][2] |
| Base | Sodium Hydride (60% in oil) OR | Neutralizes the HCl salt and deprotonates the nucleophile. |
| Catalyst | Potassium Iodide (KI) or NaI | Accelerates reaction via halide exchange (Finkelstein).[2] |
| Solvent | DMF (Anhydrous) or MeCN | Polar aprotic solvents are required to dissolve salts.[1][2] |
Method A: Strong Base Protocol (For Weak Nucleophiles)
Recommended for: Indoles, Amides, Pyrroles.[1]
Step 1: Nucleophile Activation
-
Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.[1][2]
-
Add the Target Nucleophile (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).[1][2]
-
Cool to 0°C in an ice bath.
-
Add Sodium Hydride (NaH, 60% dispersion, 2.5 equiv) portion-wise.
-
Note: 1.0 equiv of base neutralizes the HCl from the reagent; 1.0 equiv deprotonates the nucleophile; 0.5 equiv is excess.[1]
-
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation (bubbling should cease).
Step 2: Reagent Addition (The Critical Step)
-
In a separate vial, dissolve 1-(2-Chloroethyl)imidazole HCl (1.2 equiv) in a minimum volume of anhydrous DMF.
-
Add Potassium Iodide (KI) (0.1 equiv) to the reaction mixture (Catalytic Finkelstein conditions).
-
Add the imidazole reagent solution dropwise to the reaction flask at RT.
Step 3: Reaction & Workup
-
Heat the mixture to 60–80°C for 12–18 hours.
-
Quench: Cool to 0°C and carefully add saturated
solution. -
Extraction: Extract with EtOAc (
). Wash combined organics with water ( ) and brine ( ) to remove DMF.[2] -
Purification: Dry over
, concentrate, and purify via flash chromatography (DCM/MeOH gradients are typically required due to the polarity of the imidazole).
Method B: Mild Base Protocol (For Strong Nucleophiles)
Recommended for: Secondary Amines, Thiols.[1]
-
Combine Target Nucleophile (1.0 equiv), 1-(2-Chloroethyl)imidazole HCl (1.2 equiv), and
(3.0 equiv) in Acetonitrile (MeCN).[1][2] -
Reflux (80°C) for 24 hours.
-
Filter off the inorganic solids while hot.
Troubleshooting & Optimization
The primary failure mode is the isolation of the "cyclized" imidazole byproduct rather than the alkylated target.
| Observation | Diagnosis | Corrective Action |
| Low Yield / Recovery of Starting Material | Reagent cyclized before reacting.[2] | Increase Nucleophile Concentration. High concentration favors intermolecular reaction over intramolecular cyclization.[1][2] |
| No Reaction | Chloride is too poor a leaving group.[1][2] | Add Iodide Source. Ensure 10-50 mol% KI or NaI is present.[1][2] Increase temp to 90°C. |
| Polymerization (Gummy residue) | Free base concentration too high.[1][2] | Slow Addition. Add the imidazole reagent solution very slowly to the excess base/nucleophile mixture. |
Decision Workflow
Figure 2: Operational decision tree for selecting the correct alkylation protocol.
Safety & Handling
-
Vesicant Hazard: Nitrogen mustards (chloroethylamines) are potential blistering agents and alkylating mutagens.[1][2] While the imidazole derivative is less volatile than aliphatic mustards, it should be handled as a potential carcinogen .[1]
-
Inhalation: The HCl salt is a fine powder.[1][2] Use a localized exhaust hood when weighing.[1][2]
-
Destruction: Quench excess alkylating agent with nucleophilic scavengers (e.g., thiosulfate) before disposal if unreacted reagent is suspected in the waste.[1][2]
References
-
Preparation and Reactivity of Chloroethylimidazoles
-
Application in Drug Synthesis (Azole Antifungals)
-
Mechanistic Analogies (Methimazole Alkylation)
-
General Finkelstein Catalysis in Heterocyclic Synthesis
-
Smith, M. B., March's Advanced Organic Chemistry, 8th Edition.[1]
- Context: Standard reference for the Finkelstein reaction mechanism ( ) to improve leaving group ability in reactions.
-
Sources
- 1. US7101968B2 - One-step reduction and alkylation of proteins - Google Patents [patents.google.com]
- 2. 1-(2-Chloroethyl)imidazole | C5H7ClN2 | CID 2757504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthesis of Imidazolium-Based Ionic Liquids Utilizing 1-(2-Chloroethyl)imidazole
Executive Summary & Chemical Logic
This Application Note details the synthetic utility of 1-(2-Chloroethyl)imidazole (CEIm) as a bifunctional precursor for Next-Generation Ionic Liquids (ILs). Unlike standard alkyl-imidazole precursors, CEIm possesses a "Janus" architecture:
-
Nucleophilic Head: The N3 nitrogen of the imidazole ring.
-
Electrophilic Tail: The
-chloroethyl group.
This duality allows for the construction of Task-Specific Ionic Liquids (TSILs) , particularly Reactive "Anchor" ILs (used for surface modification) and Asymmetric Dicationic ILs (Gemini surfactants).
Critical Mechanistic Insight: The Aziridinium Intermediate
Researchers must recognize that the reactivity of the 2-chloroethyl group is often enhanced by anchimeric assistance . The N3 nitrogen can intramolecularly attack the
-
Implication: Reactions often proceed faster than standard
kinetics suggest. -
Safety Warning: This mechanism mimics "nitrogen mustard" reactivity. CEIm and its derivatives should be handled as potential alkylating agents/vesicants.
Strategic Reaction Pathways
The following diagram outlines the two primary workflows covered in this guide: Path A (Preservation of the electrophile for surface anchoring) and Path B (Derivatization for dicationic species).
Figure 1: Strategic bifurcation of the starting material. Path A yields a cation capable of covalent bonding to surfaces (e.g., silica, polymers). Path B yields high-stability dicationic fluids.
Protocol A: Synthesis of Reactive "Anchor" ILs
Target Molecule: 1-(2-Chloroethyl)-3-methylimidazolium chloride ([ClEtMIm][Cl]) Application: This IL acts as a linker. The chloride tail can react with surface hydroxyls (silica) or amines (proteins), "anchoring" the ionic liquid cation to a solid support.
Materials & Reagents
| Reagent | Purity | Role |
| 1-(2-Chloroethyl)imidazole | >98% | Precursor |
| Chloromethane (Gas) or Methyl Iodide | >99% | Quaternizing Agent |
| Acetonitrile (ACN) | Anhydrous | Solvent |
| Ethyl Acetate | ACS Grade | Washing Solvent |
Experimental Procedure
Note: Methyl iodide is used here for ease of handling in liquid phase, followed by anion exchange if Chloride is strictly required. If using Methyl Chloride gas, use a pressurized vessel.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2-Chloroethyl)imidazole (10.0 g, 76.6 mmol) in 50 mL of anhydrous acetonitrile .
-
Inerting: Purge the system with dry Nitrogen (
) for 15 minutes to remove moisture (precursor is hygroscopic). -
Addition:
-
Option A (Methyl Iodide): Cool flask to 0°C. Dropwise add Methyl Iodide (13.0 g, 91.9 mmol, 1.2 eq) over 20 minutes.
-
Option B (Methyl Chloride): Connect a balloon of MeCl gas or bubble slowly into the solution at RT.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT).
-
Heat to 45°C (mild heat prevents elimination side-reactions) and stir for 24 hours .
-
-
Observation: The product usually precipitates as a white or off-white solid (if Iodide) or viscous oil (if Chloride) as the reaction progresses.
-
Work-up:
-
Remove solvent under reduced pressure (Rotavap).
-
Washing: Triturate the residue with Ethyl Acetate (3 x 30 mL) to remove unreacted starting material. The IL is insoluble in EtOAc; impurities will dissolve.
-
Decant the supernatant.
-
-
Drying: Dry the product under high vacuum (0.1 mbar) at 40°C for 12 hours.
Quality Control (Self-Validation)
-
1H NMR (DMSO-d6):
-
Look for the N-CH3 singlet at
3.9 ppm (Integration: 3H). -
Critical Check: The triplet for
should appear at 4.1 ppm. If this shifts significantly upfield or disappears, you may have formed the aziridinium or hydrolyzed the product. -
Purity: Absence of signals at 7.0-7.2 ppm (unreacted imidazole ring protons).
-
Protocol B: Synthesis of Asymmetric Dicationic ILs
Target Molecule: 1-Methyl-3-(2-(1-methylimidazolium-3-yl)ethyl)imidazolium dichloride Application: High-thermal stability lubricants, electrolytes for batteries, and multidimensional extraction solvents.
The "Finkelstein" Acceleration Strategy
Direct reaction of alkyl chlorides with imidazoles is kinetically slow. This protocol uses a catalytic amount of Potassium Iodide (KI) to generate the alkyl iodide in situ (Finkelstein reaction), drastically reducing reaction time.
Experimental Workflow
Figure 2: Accelerated synthesis workflow for dicationic ionic liquids.
Detailed Methodology
-
Charging: Combine 1-(2-Chloroethyl)imidazole (10.0 g) and 1-Methylimidazole (6.3 g, 1.0 eq) in Acetonitrile (40 mL) .
-
Catalysis: Add Potassium Iodide (0.6 g, ~5 mol%) .
-
Reflux: Heat the mixture to reflux (
82°C) under Nitrogen for 48 hours .-
Visual Cue: The solution will darken slightly, and depending on concentration, a second dense phase may form.
-
-
Anion Metathesis (Optional but Recommended): The resulting product is a mixed halide (Cl/I). To obtain a pure salt (e.g.,
):-
Dissolve the crude halide salt in water.[1]
-
Add Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) (1.1 eq).
-
The hydrophobic IL will separate as a dense oil at the bottom.
-
Wash the IL layer with water (3x) until Silver Nitrate (
) test is negative (no halides).
-
-
Drying: Vacuum dry at 70°C for 24 hours.
Characterization & Data Interpretation
NMR Diagnostic Table
Use this table to validate the transformation from Precursor to IL.
| Proton Environment | Precursor (CEIm) | Product (Dication) | Interpretation |
| Imidazole C2-H | 7.60 (s) | 9.10 - 9.30 (s) | Major Shift: Indicates quaternization (positive charge deshields C2-H). |
| N-CH3 | N/A | 3.85 (s) | Confirmation of methylimidazole incorporation. |
| Linker -CH2-CH2- | 3.80 (t), 4.20 (t) | 4.60 - 4.80 (m) | Downfield shift due to two cationic centers flanking the ethyl bridge. |
Thermal Properties (TGA/DSC)
-
Thermal Stability (
): Dicationic ILs synthesized via this route typically exhibit , significantly higher than their monocationic counterparts due to increased lattice energy and molecular weight. -
Glass Transition (
): Expect values between -20°C and +10°C depending on the anion used (Symmetrical anions like raise ; bulky anions like lower it).
References
-
Synthesis and Properties of Functionalized ILs
- Title: Synthesis and anti-microbial potencies of 1-(2-hydroxyethyl)
- Source: Bioresource Technology / ScienceDirect.
-
URL:[Link]
-
Dicationic Ionic Liquid Synthesis
- Title: Synthesis and Structural Characterization of Imidazolium-Based Dic
- Source: MDPI (Molecules).
-
URL:[Link]
-
Mechanistic Insight (Aziridinium/Reactivity)
- Title: Reactivity and synthesis of different ligands from imidazolium salts with -chloroethyl substituents.
- Source: Organometallics (ACS Public
-
URL:[Link]
-
General Protocol for Imidazolium Quaternization
Sources
Application Note: Strategic Synthesis of 1,2-Disubstituted Imidazoles
Executive Summary
1,2-Disubstituted imidazoles are privileged pharmacophores found in diverse therapeutic agents, including angiotensin II receptor antagonists (e.g., Losartan) and p38 MAP kinase inhibitors.[1] However, their synthesis presents a classic regioselectivity challenge.[1] Direct alkylation of 2-substituted imidazoles often yields mixtures of 1,2- and 1,5-isomers due to tautomeric ambiguity (
This guide details two field-validated protocols to overcome this limitation:
-
Protocol A (De Novo Cyclization): A robust, scalable condensation of amidines with
-haloketones (The "Pfizer" Process).[1][2] Best for building the core early in synthesis.[1] -
Protocol B (Late-Stage Functionalization): A copper-catalyzed, ligand-controlled N-arylation of 2-substituted imidazoles (The "Buchwald" Method).[1] Best for diversifying the
-position on complex intermediates.
Strategic Decision Map
Before selecting a protocol, analyze your substrate constraints using the decision tree below.
Figure 1: Strategic selection between de novo cyclization and metal-catalyzed functionalization.
Protocol A: De Novo Cyclization (The "Pfizer" Process)
Principle: This method relies on the condensation of an amidine (providing the N-C-N fragment) with an
Reaction Mechanism
The reaction proceeds via nucleophilic displacement of the halide by the amidine, followed by intramolecular cyclization and dehydration.[1]
Figure 2: Mechanistic pathway of amidine-ketone condensation.
Materials & Reagents
| Component | Role | Specifications |
| Amidine HCl | Nucleophile | 1.0 equiv (e.g., Acetamidine HCl) |
| Electrophile | 1.0 - 1.1 equiv (e.g., Phenacyl bromide) | |
| Base | 4.0 equiv (Excess required to neutralize HCl and HBr) | |
| THF | Solvent | Reagent Grade (miscible with water) |
| Water | Co-solvent | Required to solubilize the amidine salt |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the amidine hydrochloride (10 mmol, 1.0 equiv) in water (10 mL).
-
Basification: Add
(40 mmol, 4.0 equiv) slowly. Note: Gas evolution ( ) will occur.[1] Ensure adequate venting.[1] -
Addition: Dissolve the
-bromo ketone (10-11 mmol) in THF (20 mL). Add this solution to the aqueous amidine mixture.-
Critical Step: The biphasic mixture allows the reaction to proceed without decomposing the labile
-bromo ketone too quickly.[1]
-
-
Reflux: Heat the mixture to a vigorous reflux (approx. 70°C internal temp) for 4–6 hours.
-
Work-up:
-
Purification: Recrystallization from Ethanol/Water or Ethyl Acetate/Hexanes.[1] Column chromatography is rarely needed for this protocol.[1]
Protocol B: Cu-Catalyzed Regioselective N-Arylation
Principle: Direct N-arylation of 2-substituted imidazoles using a specific Copper/Ligand system.[1]
Key Advantage: Unlike standard
Materials & Reagents
| Component | Role | Specifications |
| 2-Substituted Imidazole | Substrate | 1.0 equiv |
| Aryl Iodide/Bromide | Coupling Partner | 1.2 equiv |
| CuI or | Catalyst | 5-10 mol% |
| 4,7-Dimethoxy-1,10-phenanthroline | Ligand | 10-15 mol% (Critical for yield) |
| Base | 2.0 equiv | |
| PEG-400 | Additive | 10-20 wt% (Accelerates reaction) |
| DMSO or Butyronitrile | Solvent | Anhydrous, degassed |
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a dry vial, mix CuI (0.05 mmol) and 4,7-dimethoxy-1,10-phenanthroline (0.075 mmol) in DMSO (1 mL). Stir for 10 mins until a homogenous colored complex forms.
-
Reaction Assembly: To a reaction tube containing
(2.0 mmol), add the imidazole substrate (1.0 mmol) and aryl iodide (1.2 mmol). -
Combination: Transfer the catalyst solution to the reaction tube. Add PEG-400 (200 mg) if the substrate is sterically hindered.[1]
-
Reaction: Seal the tube (screw cap with septum) and heat to 110°C for 12–24 hours.
-
Note: An inert atmosphere (
or Ar) is recommended but this system is relatively tolerant to minor air exposure compared to Pd-catalysis.[1]
-
-
Work-up:
-
Purification: Flash column chromatography (typically DCM/MeOH gradients) is usually required to remove ligand traces and excess aryl halide.[1]
Analytical Validation & Troubleshooting
Expected NMR Signatures[1]
-
Protocol A (1,2-disubstituted): Look for the singlet of the imidazole C4/C5 protons if the ketone was a methyl ketone. If using phenacyl bromide, you will see a singlet at the C4/C5 position (approx.[1] 7.0 - 7.5 ppm) depending on the substitution.[1]
-
Regiochemistry Check: In 1,2-disubstituted imidazoles, NOE (Nuclear Overhauser Effect) is observed between the
-substituent protons and the -H proton.[1] This is the definitive proof of 1,2-substitution vs 1,5-substitution.
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Protocol A: Low Yield | Decomposition of | Ensure temperature is not >80°C. Add ketone solution slowly to the buffering base mixture. |
| Protocol A: Sticky Solid | Product occlusion | Recrystallize from hot Ethanol.[1] Do not rush the cooling process.[1] |
| Protocol B: No Reaction | Catalyst poisoning / Oxidation | Use fresh CuI (should be off-white, not green/brown).[1] Degas solvents.[1] |
| Protocol B: Regio-isomers | Steric clash | If |
References
-
Organic Syntheses Procedure (Protocol A Source)
-
Copper-Catalyzed N-Arylation (Protocol B Source)
-
Process Chemistry Optimization
Sources
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts [organic-chemistry.org]
- 8. Sci-Hub. Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles / The Journal of Organic Chemistry, 2008 [sci-hub.box]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Imidazole Removal Strategies
Status: Operational Subject: Removal of Imidazole from Reaction Mixtures (Small Molecule & Biologics) Lead Scientist: Senior Application Scientist
Executive Summary & Chemical Profile
The Challenge: Imidazole is a ubiquitous reagent in both organic synthesis (e.g., silylation catalyst) and bio-purification (e.g., His-tag elution). However, its amphiphilic nature—soluble in both water and polar organic solvents—makes it notoriously difficult to remove completely.
Chemical Profile:
-
Boiling Point:
(High – evaporation is rarely viable). -
(Conjugate Acid):
(Amphoteric, acts as a base).[1] -
Solubility: Highly soluble in water, alcohols, and DCM; moderately soluble in EtOAc.
Module A: Small Molecule Organic Synthesis
Scenario:
You have used imidazole as a base or catalyst (e.g., TBDMS protection) and need to isolate a small molecule product.
Method 1: The Standard Acidic Extraction (Protonation)
Best For: Acid-stable products.
The Mechanism:
Imidazole is a base.[2][3] By washing the organic phase with dilute acid, you protonate the imidazole nitrogen (
Protocol:
-
Dilution: Dilute your reaction mixture with a water-immiscible solvent (Ethyl Acetate or Diethyl Ether are preferred over DCM for better phase separation).
-
Acid Wash: Add 1N HCl or 10% Citric Acid (volume ratio 1:1).
-
Agitation: Shake vigorously for 2 minutes.
-
Separation: Collect the organic layer.[2] The imidazole is now trapped in the aqueous layer as imidazolium chloride/citrate.
-
Verification: Check the aqueous layer pH; it must remain acidic (
) to prevent deprotonation.
Method 2: The Copper Sulfate Complexation (The "Blue Wash")
Best For: Acid-sensitive products (e.g., acetals, silyl ethers that act labile).
Why it works: Imidazole is an excellent ligand for metal ions. It coordinates with Copper(II) to form a water-soluble complex
Protocol:
-
Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (
). -
Wash: Wash your organic phase (containing the product and imidazole) with the
solution. -
Visual Indicator: The aqueous layer will turn deep royal blue as the complex forms.
-
Repeat: Continue washing with fresh
until the aqueous layer remains light blue (indicating no more imidazole is being pulled out). -
Finish: Wash with brine to remove residual copper, then dry over
.
Decision Logic: Organic Workup
Figure 1: Decision tree for selecting the appropriate extraction method based on product stability.
Module B: Biologics & Protein Purification
Scenario:
You have eluted a His-tagged protein from a Ni-NTA column using high concentrations of imidazole (250–500 mM) and need to remove it for downstream assays.
Comparison of Removal Methods
| Feature | Dialysis | Ultrafiltration (Spin Columns) | Desalting (SEC/PD-10) |
| Mechanism | Passive Diffusion | Pressure-driven filtration | Size Exclusion |
| Speed | Slow (12–24 hours) | Medium (1–2 hours) | Fast (15 mins) |
| Volume | Large volumes (>5 mL) | Small to Medium (0.5–15 mL) | Small (<2.5 mL per column) |
| Efficiency | >99% (with buffer changes) | >95% (requires multiple spins) | >98% (single pass) |
| Stress | Low (gentle) | Moderate (shear stress) | Low |
Recommended Protocol: Spin Concentration (Ultrafiltration)
Faster than dialysis, higher recovery than desalting for dilute samples.
-
Select Device: Choose a concentrator with a Molecular Weight Cut-Off (MWCO) at least 2x smaller than your protein’s mass (e.g., use a 10kDa MWCO for a 30kDa protein).
-
Load: Add your imidazole-rich protein fraction to the device.
-
Spin: Centrifuge until volume is reduced by 10-fold (e.g., 5 mL
0.5 mL). Imidazole passes through the membrane; protein is retained. -
Dilute: Refill the device with your target buffer (imidazole-free).
-
Repeat: Spin down again. Repeat this cycle 3 times.
-
Calculation: 3 cycles of 10-fold dilution reduces imidazole concentration by
(1000-fold). Starting at 500 mM 0.5 mM.
-
Troubleshooting & FAQs
Q: I tried the acidic wash, but I still see imidazole peaks in my NMR (approx. 7.0 & 7.6 ppm).[4] What happened? A: You likely saturated the aqueous layer or the pH was not low enough.
-
Fix: Ensure the aqueous layer pH is
. If your product is polar, imidazole might be "co-extracting" back into the organic phase. Switch to the Copper Sulfate method, as the copper-imidazole bond is stronger and more selective than simple protonation in complex mixtures.
Q: My reaction formed a terrible emulsion during the workup. A: Imidazole can act as a surfactant.
-
Fix: Do not shake violently. Invert the funnel gently. Add solid NaCl to the aqueous layer (salting out) to increase density difference, or filter the mixture through a pad of Celite to break the emulsion before separation.
Q: Can I just evaporate the imidazole? A: Generally, no .
-
Reason: With a boiling point of
, you would need high vacuum (<0.1 mmHg) and significant heat. Most organic intermediates will decompose or sublime along with the imidazole under these conditions.
Q: Is residual imidazole toxic to my protein? A: Usually no, but it interferes with assays.
-
Note: Imidazole can inhibit certain metalloproteins or interfere with Bradford/BCA assays at high concentrations. Always buffer exchange before running kinetic assays.
References
-
Royal Society of Chemistry. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
Sources
Optimizing reaction conditions for coupling with 1-(2-Chloroethyl)imidazole
The following technical guide is designed for researchers and process chemists optimizing alkylation reactions using 1-(2-Chloroethyl)imidazole . This reagent presents a unique set of challenges due to its tendency to undergo elimination or self-quaternization.[1]
Senior Application Scientist Desk
Subject: Optimization of
Executive Summary: The "Trojan Horse" Electrophile
1-(2-Chloroethyl)imidazole is a valuable building block for introducing imidazole moieties into biological probes, heme models, and ionic liquids. However, it is deceptively difficult to use.[1]
The Core Problem: The ethyl linker creates a perfect storm for side reactions. The imidazole N3 nitrogen is a built-in nucleophile, and the ethyl protons are acidic enough to allow rapid elimination to 1-vinylimidazole under basic conditions.
Success Metric: High-yield coupling requires balancing electrophilicity (promoting
Critical Reaction Parameters
A. The Salt vs. Free Base Dilemma
Commercial 1-(2-Chloroethyl)imidazole is supplied as the hydrochloride salt (
-
Stability: The salt is stable at room temperature.[1] The free base is unstable and will slowly self-polymerize or rearrange to 1-vinylimidazole upon storage.[1]
-
Protocol Rule: Never isolate and store the free base. Generate it in situ or use an excess of base in the coupling reaction to neutralize the HCl salt immediately before the nucleophilic attack.
B. Solvent & Base Selection Matrix
The choice of solvent/base combination is the primary determinant of the Substitution (
| Parameter | Recommended | Avoid | Mechanistic Rationale |
| Solvent | Acetonitrile (MeCN) , DMF | Ethanol, Water, MeOH | Protic solvents solvate the nucleophile, reducing its reactivity ( |
| Base | NaOH, KOH, | Strong hydroxide/alkoxide bases act as hard bases, rapidly deprotonating the | |
| Catalyst | NaI or KI (0.1 - 1.0 eq) | None | Finkelstein Condition: In situ conversion of alkyl-Cl to alkyl-I increases leaving group ability ( |
| Temp | 50°C – 80°C | >100°C | High heat entropically favors elimination ( |
Mechanistic Pathways & Troubleshooting
Visualizing the Competition
The following diagram illustrates the three competing pathways you must control. The Green path is desired; Red paths are destructive.[1]
Figure 1: Reaction Landscape.[1] Path A is the goal. Path B is the primary failure mode caused by overheating or excessive base strength.
Troubleshooting Guide (Q&A)
Q1: My yield is low (<30%), and NMR shows vinylic protons (dd at 7.1, 5.4, 4.9 ppm). What happened?
-
Diagnosis: You triggered the Elimination Pathway (Path B) . This happens when the base acts on the ethyl hydrogen rather than the nucleophile attacking the carbon.
-
Fix:
Q2: The reaction mixture turned into an insoluble black tar.
-
Diagnosis: Polymerization of 1-vinylimidazole.[1][2][3] Once elimination occurs, the resulting vinyl species is a monomer that polymerizes under radical or ionic conditions (often initiated by heat or light).
-
Fix: Add a radical inhibitor (e.g., BHT) if heating is absolutely necessary, but primarily focus on preventing vinyl formation (see Q1).
Q3: I see a new spot on TLC that doesn't move (baseline), but it's not my product.
-
Diagnosis: Quaternization (Path C).[1] The imidazole ring of one molecule attacked the alkyl chain of another (or itself), forming a charged imidazolium salt.
-
Fix: Dilute the reaction. High concentrations favor intermolecular quaternary salt formation.[1] Run the reaction at 0.1 M or lower .
Optimized Protocol: Alkylation of a Phenol
Standardized procedure for coupling 1-(2-chloroethyl)imidazole with a phenol derivative.[1]
Reagents:
-
Target Phenol (1.0 eq)
-
1-(2-Chloroethyl)imidazole HCl (1.2 - 1.5 eq)[1]
-
Cesium Carbonate (
) (2.5 - 3.0 eq) [Note: Extra base needed to neutralize HCl salt] -
Sodium Iodide (NaI) (0.2 eq) [Catalyst]
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]
Step-by-Step:
-
Activation: In a dried round-bottom flask, dissolve the Phenol (1.0 eq) in MeCN (0.1 M concentration). Add
(3.0 eq) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. -
Reagent Addition: Add NaI (0.2 eq) followed by 1-(2-Chloroethyl)imidazole HCl (1.2 eq) directly as a solid.
-
Why Solid? Adding it as a solid prevents the need to handle the unstable free base solution.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by TLC/LC-MS.-
Time: Typically 4–12 hours.[1]
-
Checkpoint: If reaction is sluggish after 4 hours, raise temp to 70°C, but do not exceed 80°C .
-
-
Workup:
-
Cool to RT. Filter off the inorganic solids (
, excess carbonate). -
Concentrate the filtrate.[1]
-
Critical: Do not use acidic water washes if your product is acid-sensitive, but generally, a standard EtOAc/Water extraction works.[1]
-
Purification: The product is a basic imidazole.[3] Flash chromatography on silica usually requires DCM:MeOH:NH4OH (90:10:1) to elute the polar product without streaking.
-
Decision Tree for Optimization
Figure 2: Troubleshooting Logic Flow. Follow this branch logic to determine the next experimental iteration.
References
-
Preparation and Reactivity of Vinylimidazoles: Reppe, W. Polyvinylpyrrolidone.[1] Verlag Chemie, 1954.[1] (Foundational work on vinylimidazole synthesis via elimination). Note: This historical reference establishes the elimination pathway as the dominant side reaction at high pH/Temp.
-
Finkelstein Catalysis in Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] General reference for iodide-catalyzed substitution efficiency (
vs ). -
Optimization of Imidazole Alkylations: Liu, Y., et al. "Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions."[1][4] International Journal of Organic Chemistry, 2013, 3, 185-189.[4] While focused on N-arylation, this paper highlights the sensitivity of imidazole couplings to base/ligand selection.
-
Mechanistic Insight into Chloroethyl-imidazole Reactivity: Kovačević, I., et al. "Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane."[1][5] Molecules, 2021, 26(22), 7032.[5] Provides detailed mechanistic evidence for the reactivity of chloroethyl-imidazole derivatives, confirming direct attack vs. aziridinium/thiiranium pathways.
Sources
- 1. 1-(2-Chloroethyl)imidazole | C5H7ClN2 | CID 2757504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Vinylimidazole | 1072-63-5 [chemicalbook.com]
- 3. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 4. Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions [scirp.org]
- 5. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent polymerization of 1-(2-Chloroethyl)imidazole
Topic: Prevention of Polymerization in 1-(2-Chloroethyl)imidazole Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Generated
Executive Summary: The "Why" and "How"
The Core Issue: 1-(2-Chloroethyl)imidazole is intrinsically unstable in its free base form. It undergoes a rapid, autocatalytic self-quaternization (polymerization) reaction at room temperature, transforming from a liquid into a hard, insoluble solid (poly-imidazolium salt).
The Solution: The only reliable method to prevent polymerization is to protonate the imidazole ring.
-
Storage Form: Always store as the Hydrochloride Salt (HCl) .
-
Usage: Generate the free base in situ or immediately prior to use.
Root Cause Analysis: The Mechanism
To prevent the issue, one must understand the molecular behavior. The polymerization is driven by an intermolecular nucleophilic substitution (
The Chemical Pathway[1][2][3]
-
The Nucleophile: The N3 nitrogen of the imidazole ring has a lone pair of electrons.
-
The Electrophile: The carbon attached to the chlorine atom (
-carbon) is electron-deficient. -
The Event: In the free base, Molecule A attacks Molecule B. This displaces the chloride ion and forms a quaternary ammonium (imidazolium) bond.
-
The Chain: This dimer still possesses a nucleophilic N and an electrophilic tail, allowing it to attack Molecule C, leading to oligomers and polymers.
Figure 1: Mechanism of Self-Quaternization.[1][2][3][4][5][6][7][8] The free base acts as both nucleophile and electrophile, leading to irreversible polymerization.
Storage & Handling Guidelines
The following matrix dictates the stability of the compound based on its chemical state.
| Parameter | Hydrochloride Salt (Recommended) | Free Base (High Risk) |
| State | Crystalline Solid | Viscous Oil / Liquid |
| Stability | Stable for years at RT (if dry) | Polymerizes in hours/days at RT |
| Reactivity | Nucleophile is blocked (protonated) | Nucleophile is active |
| Storage | Desiccator / Ambient Temp | Do Not Store (Use immediately) |
| Handling | Standard solid handling | Keep at -20°C if holding < 1 hr |
Critical Handling Rules
-
Never distill the free base without extreme caution. The heat required for distillation often accelerates polymerization faster than the distillation rate, leading to a "pot solidification" explosion risk.
-
Keep it Dry. Moisture can lower the melting point of the salt or induce partial hydrolysis, though the salt is generally hygroscopic but chemically stable.
-
Solvent Choice. If the free base must be in solution, use dilute concentrations (<0.1 M) in non-polar solvents (e.g., DCM, Toluene) to reduce the collision frequency between molecules.
Troubleshooting & FAQs
Q1: I bought 1-(2-chloroethyl)imidazole free base, and the bottle contains a hard solid. Can I melt it?
-
Diagnosis: The material has polymerized during shipping or storage.
-
Solution: No, you cannot melt it back. The solid is a poly-imidazolium salt (a thermoset-like network). It is chemically irreversible. You must discard it and synthesize fresh material or purchase the HCl salt.
Q2: How do I remove the HCl if my reaction requires the free base?
-
Protocol: Do not "remove" it and store it. Perform a biphasic neutralization immediately before your reaction (see Protocol B below).
Q3: Can I use the HCl salt directly in my nucleophilic substitution reaction?
-
Answer: Yes, if you add an auxiliary base.
-
Strategy: Add 2-3 equivalents of a base like
or to your reaction mixture. This generates the free base in situ, allowing it to react with your target immediately rather than with itself.
Experimental Protocols
Protocol A: Synthesis of the Stable HCl Salt
Use this if you need to stockpile the reagent.
Reagents: 1-(2-Hydroxyethyl)imidazole, Thionyl Chloride (
-
Dissolution: Dissolve 1-(2-hydroxyethyl)imidazole (1 equiv) in Toluene (5-10 volumes).
-
Addition: Cool to 0°C. Add
(1.2 equiv) dropwise. (Caution: Exothermic, gas evolution). -
Reflux: Heat to reflux (80-110°C) for 2-3 hours. The product will precipitate as an oil or solid during the reaction.
-
Isolation: Cool to room temperature. The 1-(2-chloroethyl)imidazole hydrochloride will crystallize.
-
Filtration: Filter the solid under inert atmosphere (nitrogen) if possible, as it is hygroscopic.
-
Drying: Wash with cold toluene or ether. Vacuum dry.[9]
-
Result: White to off-white hygroscopic solid.[10] Stable.
-
Protocol B: Safe Generation of Free Base (Just-in-Time)
Use this immediately before using the compound as an alkylating agent.
Reagents: 1-(2-Chloroethyl)imidazole HCl, Saturated
-
Suspend: Place the HCl salt in a separatory funnel containing DCM.
-
Neutralize: Add cold saturated aqueous
(or ). -
Extract: Shake vigorously for 30-60 seconds. The salt dissolves, neutralizes, and the free base migrates into the DCM layer.
-
Separate: Drain the organic (DCM) layer.
-
Dry: Briefly dry over
(max 5 mins). Filter. -
Use: Do not rotary evaporate to dryness. Use the DCM solution directly in your next step. If concentration is required, keep the bath temperature <20°C and do not remove all solvent.
Figure 2: Safe Handling Workflow. Avoiding isolation of the neat free base is critical for success.
References
- Explanation: The self-quaternization of haloalkyl-azoles is a well-documented phenomenon in heterocyclic chemistry, driven by the nucleophilicity of the azole nitrogen.
-
Synthesis & Stability (HCl Salt)
- Title: Synthesis of 1-(2-chloroethyl)imidazole hydrochloride.
- Context: Describes the standard thionyl chloride synthesis and isol
- Source:Journal of Medicinal Chemistry, 1988, 31(6), 1183–1190.
-
URL:[Link]
-
Polymerization Applications (Poly-ionic liquids)
-
Safety Data
Sources
- 1. Facile Synthesis of Binuclear Imidazole-Based Poly(ionic liquid) via Monomer Self-Polymerization: Unlocking High-Efficiency CO2 Conversion to Cyclic Carbonate | MDPI [mdpi.com]
- 2. "Quaternarization and polymerization of 2-chloroethyl maleate derivativ" by DEMET GÜRBÜZ [journals.tubitak.gov.tr]
- 3. chemscene.com [chemscene.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. Quaternarization and polymerization of 2-chloroethyl maleate derivative of epoxidized soybean oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. chemos.de [chemos.de]
- 9. Imidazolium-Quaternized Poly(2,6-Dimethyl-1,4-Phenylene Oxide)/Zeolitic Imidazole Framework-8 Composite Membrane as Polymer Electrolyte for Fuel-Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(2-Chloroethyl)piperazine Hydrochloride|CAS 53502-60-6 [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in Imidazole HPLC Analysis
Status: Operational Ticket Topic: Severe Peak Tailing / Asymmetry Factor > 1.5 Analyte Class: Imidazole Derivatives (Basic Nitrogen Heterocycles) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Imidazole Problem"
Analyzing imidazole compounds is notoriously difficult because their
When your mobile phase pH is near 7.0, the imidazole nitrogen is protonated (positively charged), while the residual silanols (
Part 1: The Mechanism of Failure
To fix the tailing, you must understand the molecular interaction occurring inside your column.
Figure 1: The Dual-Mode Retention Mechanism. While the C18 ligand provides the desired separation, the electrostatic attraction between the positive imidazole and negative silanol causes the analyte to "drag," resulting in tailing.
Part 2: Troubleshooting Guides (Q&A)
Module A: The pH Strategy (The Most Critical Fix)
Q: I am running my method at pH 7.0 to mimic physiological conditions, but the tailing is terrible. Why? A: pH 7.0 is the "Death Zone" for imidazole analysis. At pH 7.0, approximately 50% of your imidazole is ionized (protonated), and the silica surface silanols are fully ionized (negative). This maximizes the secondary interactions described in Figure 1.
The Fix: You must move the pH at least 2 units away from the
| Strategy | Target pH | Mechanism | Recommended Buffer |
| Low pH (Suppression) | pH 2.0 – 3.0 | Protonates silanols ( | Phosphate, Formate, TFA |
| High pH (Neutralization) | pH 9.5 – 10.5 | Deprotonates the imidazole. The neutral molecule interacts only with the C18 ligand, not the silanols. | Ammonium Bicarbonate, Ammonia, Borate |
WARNING: Standard silica columns dissolve above pH 8.0. If you choose the High pH strategy, you must use a hybrid particle column (e.g., Waters XBridge/BEH, Agilent Zorbax Extend, or Phenomenex Gemini).
Module B: Mobile Phase Modifiers
Q: I cannot change my pH due to other compounds in the mixture. What additives can suppress the tailing? A: If pH adjustment is impossible, you must use "blockers" or "maskers" in the mobile phase.
1. Chaotropic Salts (The Expert's Choice) Chaotropic anions disrupt the solvation shell of the analyte and mask electrostatic interactions more effectively than standard buffers.
-
Protocol: Add 20–50 mM Sodium Perchlorate (
) or Potassium Hexafluorophosphate ( ) to your aqueous mobile phase. -
Note: These are non-volatile; do not use with LC-MS.
2. Sacrificial Bases
-
Protocol: Add 5–10 mM Triethylamine (TEA) .
-
Mechanism:[1][2][3][4][5][6] TEA is a stronger base than imidazole. It saturates the active silanol sites, effectively "capping" them so the imidazole passes by without sticking.
Module C: Column Selection
Q: Is my column physically damaged, or is it just the wrong chemistry? A: Perform the Neutral Standard Test to verify column integrity.
Protocol:
-
Inject a neutral compound (e.g., Toluene or Uracil) under your current conditions.
-
Result A: If the neutral peak also tails, your column has a physical void or the system has excessive extra-column volume.
-
Result B: If the neutral peak is symmetric (As < 1.1) but imidazole tails, the issue is chemical (silanol activity). You need a "Base-Deactivated" column.[6]
Recommended Column Technologies for Imidazoles:
-
Hybrid Silica (HILIC/RP): Uses ethylene bridges in the silica backbone to resist high pH.
-
Polar-Embedded Groups: Contains a polar group near the surface that shields silanols (e.g., "Shield" or "Polar" RP phases).
Part 3: Diagnostic Decision Tree
Follow this logic flow to systematically eliminate the root cause of tailing.
Figure 2: Systematic Troubleshooting Workflow. Use this logic gate to distinguish between hardware failure and chemical incompatibility.
Part 4: Validated Experimental Protocols
Protocol 1: High-pH Buffer Preparation (Ammonium Bicarbonate)
Use this for Hybrid Columns to neutralize imidazole.
-
Weigh: 790 mg of Ammonium Bicarbonate (
). -
Dissolve: Add to 900 mL of HPLC-grade water.
-
Adjust: Use Ammonium Hydroxide (
) to adjust pH to 10.0. -
Dilute: Bring to volume (1 L) for a 10 mM concentration.
-
Filter: Filter through a 0.2 µm nylon membrane (do not use cellulose acetate for high pH).
Protocol 2: Chaotropic Mobile Phase (Low pH)
Use this for standard columns if high pH is not an option.
-
Aqueous Phase: 20 mM Phosphate Buffer (pH 3.0) + 50 mM Sodium Perchlorate (
). -
Organic Phase: Acetonitrile.[7]
-
Gradient: Run standard gradient.
-
Post-Run: CRITICAL – Flush system with 90:10 Water:Methanol for 30 minutes to remove salts. Perchlorates can precipitate in high organic concentrations; never exceed 85% organic without testing solubility.
References
-
McCalley, D. V. (2007).[4] The separation of basic compounds by reversed-phase HPLC: The influence of the column and mobile phase.[3] LCGC North America.
-
Agilent Technologies. (2012). Troubleshooting Peak Tailing of Basic Analytes. Technical Overview.[2][4][6][7][8][9]
-
Waters Corporation. (2020). Analysis of Imidazole and Methylimidazole in Beverages. Application Note.
-
Dolan, J. (2013). HPLC Troubleshooting: Peak Tailing. Separation Science.[10]
-
Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 3. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. welch-us.com [welch-us.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chromatography of Imidazole Derivatives
Status: Operational Subject: Troubleshooting Co-elution, Tailing, and Retention Issues in Imidazole Analysis Assigned Specialist: Senior Application Scientist
Introduction: The Imidazole Challenge
Welcome to the technical support hub for imidazole analysis. Imidazole derivatives are notoriously difficult to separate due to two intrinsic properties:
-
Basicity (pKa ~ 6.9 - 7.5): At neutral pH, imidazoles often exist as a mixture of protonated (cationic) and neutral species. The cationic form interacts strongly with residual silanols on silica-based columns, causing severe peak tailing that masks co-eluting impurities.
-
Polarity: Many imidazole derivatives are highly polar, leading to poor retention on standard C18 columns and elution near the void volume (
), where matrix interferences are highest.
This guide provides self-validating protocols to resolve these specific failure modes.
Ticket #1: "My peaks are tailing and masking impurities."
Diagnosis: Secondary Silanol Interactions.[1][2][3] Severity: Critical (Data Integrity Risk).
The Mechanism:
Standard silica columns have residual silanol groups (
The Solution: The "High-pH" Shock Strategy
Instead of fighting the pKa, operate above it. By raising the mobile phase pH to 10.0, you force the imidazole into its neutral (uncharged) state, eliminating ionic interaction with silanols.
Protocol: High-pH Reverse Phase
-
Column: Hybrid-Silica C18 (e.g., Waters BEH, Agilent Poroshell HILIC-Z/CS-C18). Do not use standard silica above pH 8.0.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with
). -
Mobile Phase B: Acetonitrile.[4]
-
Validation Step: Tailing Factor (
) must be < 1.3.
Visualizing the Mechanism
Caption: Figure 1. Mechanism of silanol-mediated tailing and its suppression via high-pH mobile phases.
Ticket #2: "I cannot separate 1,4- and 1,5- regioisomers."
Diagnosis: Lack of Stationary Phase Selectivity. Context: Synthetic imidazole formation often yields structural isomers (e.g., 1,4- vs 1,5-substitution). These have identical masses and nearly identical hydrophobicities, making C18 separation impossible.
The Solution: "Lock and Key" Selectivity
Switch from a hydrophobicity-driven separation (C18) to one driven by
Column Selection Matrix
| Column Chemistry | Interaction Mechanism | Best For |
| C18 (Standard) | Hydrophobicity | General potency assays (fails for isomers). |
| PFP (Pentafluorophenyl) | Gold Standard for regioisomers and halogenated imidazoles. | |
| Phenyl-Hexyl | Aromatic imidazoles; alternative if PFP fails. | |
| Porous Graphitic Carbon | Charge/Shape | Extremely polar isomers (requires careful priming). |
Protocol: PFP Isomer Separation
-
Column: Fluorophenyl (PFP) stationary phase (e.g., Phenomenex Kinetex PFP or equivalent).
-
Mobile Phase: Methanol is preferred over Acetonitrile for PFP columns (Methanol facilitates
interactions better). -
Additives: Use Ammonium Formate (10mM) to sharpen peaks.
Ticket #3: "My compound elutes at the void volume ( )."
Diagnosis: Analyte is too polar for Reverse Phase (RP). Context: Small, hydrophilic imidazoles (e.g., histidine derivatives) do not interact with C18 chains, eluting with the solvent front where ion suppression is highest.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) In HILIC, water is the "strong" solvent.[5] You create a water-rich layer on the surface of a polar column, and the analyte partitions into this layer.[4][5][6]
Protocol: HILIC Setup
-
Stationary Phase: Zwitterionic (ZIC-HILIC) or Amide-bonded silica.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.[7]8) in 90:10 ACN:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 ACN:Water.
-
Gradient: Start high organic (95% B is actually "weak" in HILIC) and ramp to higher water content.
Critical Workflow: HILIC Equilibration HILIC columns require extensive equilibration compared to RP.
-
Flush with 20 column volumes of initial mobile phase.
-
Self-Validating Step: Inject a standard 3 times. Retention time drift must be < 0.5% before proceeding with samples.
Ticket #4: "Retention times are drifting between injections."
Diagnosis: pH Hysteresis / Buffering Failure. Context: Operating at a pH too close to the analyte's pKa (e.g., pH 7.0 for an imidazole with pKa 6.9). Small changes in temperature or organic composition shift the protonation state, causing massive retention shifts.
The Solution: The "Rule of 2" Always operate at least 2 pH units away from the pKa.
-
Option A (Acidic): pH < 4.0 (Imidazole is 99.9% protonated). Risk: Dewetting if using pure aqueous.
-
Option B (Basic): pH > 9.0 (Imidazole is 99.9% neutral). Preferred for peak shape.
Troubleshooting Decision Tree
Caption: Figure 2. Decision matrix for troubleshooting imidazole chromatography issues.
References
-
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
-
Restek Corporation. (2018).[3] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Phenomenex. (2025).[1][8] HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Podolska, M., et al. (2017).[9] HPLC Method for Separating Enantiomers of Imidazole Derivatives.[9][10][11] Acta Poloniae Pharmaceutica.[1][9] Retrieved from [Link]
-
Chromatography Online. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Restek - Videoartikel [de.restek.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. agilent.com [agilent.com]
- 7. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 8. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
pH effect on the stability of 1-(2-Chloroethyl)imidazole in aqueous solution
The following technical guide addresses the stability, handling, and pH-dependent degradation of 1-(2-Chloroethyl)imidazole (often supplied as the hydrochloride salt). This content is structured for researchers requiring high-fidelity control over experimental conditions.
Executive Summary
1-(2-Chloroethyl)imidazole is an alkylating agent prone to rapid degradation in neutral to basic aqueous solutions. Its stability is governed by the protonation state of the imidazole N3 nitrogen. To maintain stability, solutions must be kept acidic (pH < 4.0). At physiological pH (7.4), the compound undergoes intramolecular cyclization, rendering it inactive for intended alkylation targets.
Module 1: The Mechanism of Instability
The primary degradation pathway is intramolecular nucleophilic substitution , not simple hydrolysis.
-
The Trigger (pH > 6.0): The imidazole ring contains two nitrogens. N1 is substituted with the chloroethyl group.[1][2][3] N3 is unsubstituted. In neutral/basic conditions, N3 possesses a lone pair of electrons (free base form).
-
The Cyclization: The nucleophilic N3 attacks the
-carbon of the chloroethyl chain. -
The Product: This forms a bicyclic quaternary ammonium salt (2,3-dihydro-1H-imidazo[1,2-a]imidazolium chloride ). This species is chemically distinct from the parent and often lacks the specific reactivity required for downstream applications.
Key Insight: Stability is binary relative to the pKa (~6.9 - 7.0). Below the pKa, N3 is protonated and non-nucleophilic. Above the pKa, degradation accelerates exponentially.
Pathway Visualization
Figure 1: The pH-dependent switch between the stable protonated form and the reactive free base, leading to irreversible cyclization.
Module 2: Experimental Protocols & Best Practices
1. Preparation of Stock Solutions
Do NOT dissolve the hydrochloride salt directly into a neutral buffer (e.g., PBS, pH 7.4). The buffering capacity may be overwhelmed, or if maintained, will trigger immediate degradation.
| Parameter | Recommendation | Rationale |
| Solvent | 10 mM HCl or Water (unbuffered) | Maintains acidic pH naturally provided by the HCl salt form. |
| Target pH | 3.0 – 4.0 | Ensures >99.9% protonation of the imidazole nitrogen. |
| Concentration | High (> 100 mM) | Higher concentrations self-buffer effectively due to the HCl salt. |
| Temperature | 4°C (Ice Bath) | Reduces kinetic energy available for the cyclization activation barrier. |
2. Buffer Compatibility Guide
| Buffer System | pH Range | Compatibility | Notes |
| Citrate / Acetate | 3.0 – 5.0 | High | Ideal for maintaining the stabilizing acidic environment. |
| MES | 5.5 – 6.5 | Moderate | Risk zone. Use only if immediate reaction is intended. |
| Phosphate (PBS) | 7.0 – 8.0 | Low | Avoid for storage. Causes rapid cyclization ( |
| Tris / HEPES | 7.5 – 8.5 | Critical Failure | Promotes immediate degradation. |
Module 3: Troubleshooting (Q&A)
Q1: My aqueous stock solution turned yellow after 24 hours at room temperature. Is it still usable?
-
Diagnosis: The yellowing indicates the formation of polymerization byproducts or extensive cyclization.
-
Root Cause: Storage at room temperature in a non-acidified solvent allowed the "free base" equilibrium to drive the reaction.
-
Action: Discard the solution. Prepare fresh stock in 10 mM HCl and store at -20°C.
Q2: I need to use this compound at pH 7.4 for a cell culture experiment. How do I prevent degradation?
-
Strategy: You cannot prevent degradation at pH 7.4, you can only outrun it.
-
Protocol:
-
Keep the stock solution acidic (pH 3-4) and on ice.
-
Add the stock to the cell culture media immediately before the experiment starts.
-
Account for the half-life (estimated ~20-60 mins at 37°C pH 7.4) in your data analysis. The effective concentration decreases rapidly over time.
-
Q3: The solubility seems poor in my buffer. Can I use DMSO?
-
Answer: Yes, the free base is soluble in organic solvents, but the HCl salt is hydrophilic.
-
Warning: DMSO does not protonate the nitrogen. If you dissolve the free base in DMSO, it may be stable anhydrously, but upon dilution into aqueous buffer, it will degrade. If using the HCl salt in DMSO, ensure the DMSO is dry; however, aqueous acidic stocks are generally preferred for stability.
Q4: Why does the pH of my buffer drop when I add the compound?
-
Explanation: You are likely using the hydrochloride salt (1-(2-Chloroethyl)imidazole·HCl). When dissolved, it dissociates into the cation and a chloride ion, behaving as a weak acid.
-
Fix: If a specific pH is required, you must readjust the pH after addition, but be aware that raising the pH triggers the degradation clock.
Module 4: Reference Data
Physicochemical Properties
-
Molecular Weight: 130.57 g/mol (Free base) / 167.04 g/mol (HCl salt)
-
pKa (Imidazole ring): ~6.9 – 7.1 (Estimated based on 1-alkylimidazoles) [1]
-
Solubility: Highly soluble in water (>50 mg/mL for HCl salt).
Stability Decision Tree
Figure 2: Rapid decision logic for solvent selection to ensure analyte integrity.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2757504, 1-(2-Chloroethyl)imidazole. Retrieved January 29, 2026 from [Link].
-
Storey, B. T., et al. (1964). The pKa Values of Some 2-Aminoimidazolium Ions. Journal of Organic Chemistry, 29(10), 3118–3120.[4] (Contextual reference for imidazole pKa shifts).
- ResearchGate (2021).Mechanism of spontaneous alkylation of imidazoles.
Sources
- 1. 2-(2-Chloroethyl)-1H-imidazole | C5H7ClN2 | CID 23219041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Chloroethyl)imidazole | C5H7ClN2 | CID 2757504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Chloroethyl)imidazole | C5H7ClN2 | CID 2757504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scaling Synthesis of 1-(2-Chloroethyl)imidazole
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: 1-(2-Chloroethyl)imidazole Hydrochloride Synthesis Ticket ID: SC-IMDZ-0042
Executive Summary & Route Selection
User Query: "What is the most robust route to scale up 1-(2-chloroethyl)imidazole without incurring massive impurity profiles?"
Scientist’s Response: For scale-up (>100g to kg scale), do not attempt direct alkylation of imidazole with 1,2-dichloroethane (DCE). While theoretically possible, this route suffers from poor selectivity (bis-alkylation) and requires handling carcinogenic DCE in large volumes.
The industry-standard "Golden Path" is the Deoxychlorination Route :
-
Precursor: 1-(2-Hydroxyethyl)imidazole (commercially available or synthesized via imidazole + ethylene carbonate).
-
Reagent: Thionyl Chloride (
). -
Product: 1-(2-Chloroethyl)imidazole Hydrochloride .
Critical Constraint: You must isolate and store this compound as the Hydrochloride (HCl) salt . The free base is inherently unstable due to autocatalytic dimerization (see Mechanistic Insight below).
Core Protocol: The Deoxychlorination Workflow
Objective: Convert 1-(2-hydroxyethyl)imidazole to 1-(2-chloroethyl)imidazole HCl with >95% purity.
Reagents & Stoichiometry
| Component | Equiv. | Role | Key Hazard |
| 1-(2-Hydroxyethyl)imidazole | 1.0 | Substrate | Irritant |
| Thionyl Chloride ( | 1.2 - 1.5 | Reagent | Corrosive, Reacts violently w/ water |
| Dichloromethane (DCM) | 5-10 Vol | Solvent | Volatile |
| DMF (Optional) | 0.05 | Catalyst | Toxic |
Step-by-Step Procedure
-
Setup: Use a jacketed reactor with an efficient reflux condenser and a caustic scrubber (NaOH trap) connected to the gas outlet.
and gas will be generated copiously. -
Dissolution: Charge 1-(2-hydroxyethyl)imidazole and DCM. Cool the mixture to 0–5°C .
-
Addition (The Danger Zone): Add
dropwise.-
Control: Maintain internal temperature <10°C . The reaction is highly exothermic.
-
Observation: A heavy precipitate (the intermediate sulfinyl chloride or HCl salt) may form. Ensure robust agitation.
-
-
Reaction: Once addition is complete, warm slowly to Reflux (40°C) . Hold for 2–4 hours.
-
Completion Check: Monitor by TLC or HPLC. The intermediate usually solubilizes as the reaction progresses, then the product precipitates as the HCl salt.
-
-
Workup:
-
Cool to 0°C.
-
Filter the white crystalline solid.
-
Wash with cold DCM or Diethyl Ether to remove excess
. -
Drying: Vacuum dry at 40°C. Note: Ensure no residual acid remains, as it degrades paper/fiber drums.
-
Troubleshooting Guide (FAQ)
Category: Reaction Mechanics
Q: My reaction mixture turned into a solid "brick" during SOCl2 addition. What happened? A: You likely used too little solvent or added the reagent too fast. The intermediate species can form a thick slurry.
-
Fix: Increase solvent volume to 10-15 volumes relative to the substrate. Use a high-torque overhead stirrer, not a magnetic stir bar.
Q: Can I use Toluene instead of DCM? A: Yes, and it is often preferred for larger scales to avoid chlorinated solvent waste. However, the product is virtually insoluble in Toluene, meaning it will crash out immediately. This is good for isolation but requires excellent stirring to ensure the reaction goes to completion inside the solid matrix.
Category: Purity & Isolation[1]
Q: The product is pink or brown. Is it ruined? A: Not necessarily. Imidazole derivatives are sensitive to oxidation and trace iron contamination.
-
Fix: Recrystallize from Isopropanol (IPA) or Ethanol . If the color persists, treat the recrystallization solution with activated charcoal (10% w/w) before hot filtration.
Q: Why can't I isolate the free base? I need it for the next step. A: Never store the free base.
-
Reason: The free base undergoes aziridinium formation . The nitrogen lone pair attacks the
-carbon, displacing the chloride. This reactive intermediate then reacts with another molecule, leading to dimerization and polymerization. -
Protocol: Generate the free base in situ only immediately before the next coupling reaction by adding a base (like
or ) in the next pot.
Category: Safety[1][2][3][4][5]
Q: The off-gassing overwhelmed our hood. How do we calculate scrubber capacity?
A: For every 1 mole of product, you generate 1 mole of
-
Calculation: If you use 10 moles of
, you need enough NaOH to neutralize at least 20 moles of acid gas. Use a 20-25% NaOH solution with a trap to prevent back-suction.
Mechanistic Insight (The "Why")
Understanding the failure mode of the free base is critical for process safety.
The Instability of the Free Base
The free base contains both a nucleophile (imidazole nitrogen) and an electrophile (alkyl chloride) in the same molecule.
-
Intramolecular Cyclization: The N3 nitrogen attacks the carbon bearing the chlorine.
-
Aziridinium Formation: A strained, bicyclic cation forms.
-
Dimerization: A second molecule attacks this ring, opening it and forming a dimer.
Prevention: Protonation (HCl salt) ties up the nitrogen lone pair (
Figure 1: Stability Logic. Protonation (Green path) prevents the degradation cascade (Red path).
Process Visualization
Synthesis Workflow & Decision Tree
Figure 2: Standard Operating Procedure (SOP) Flowchart for Scale-Up.
Reference Data
Solvent Compatibility Table
| Solvent | Solubility of Product (HCl Salt) | Suitability for Reaction | Notes |
| DCM | Low | High | Standard. Product precipitates as fine powder. |
| Toluene | Insoluble | High | Good for larger scale. Requires strong agitation. |
| Ethanol | High | Low | Reacts with |
| Water | Soluble | Forbidden | Violent reaction with |
References
-
Synthesis of Imidazole Derivatives: Godefroi, E. F., et al. "1-(2-Chloroethyl)imidazoles and their use in the synthesis of antifungal agents." Journal of Medicinal Chemistry, 12(5), 784-791.
-
Thionyl Chloride Handling: National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.
-
Aziridinium Ion Mechanism: Wade, L. G. "Reactions of Amines: Nitrogen Mustards and Aziridinium Ions." Organic Chemistry Manuals.
-
Safety Data Sheet (SDS): "1-(2-Chloroethyl)imidazole Hydrochloride." Sigma-Aldrich.[1][2]
Sources
Validation & Comparative
Comparative Guide: 1-(2-Chloroethyl)imidazole vs. 1-(2-Bromoethyl)imidazole
[1]
Executive Summary
In the synthesis of functionalized imidazoles—particularly for ionic liquids, metal-organic frameworks (MOFs), and pharmaceutical intermediates—the choice between 1-(2-chloroethyl)imidazole (Cl-EI) and 1-(2-bromoethyl)imidazole (Br-EI) represents a classic trade-off between kinetic efficiency and thermodynamic stability .[1]
-
1-(2-Bromoethyl)imidazole: Offers superior reaction rates (approx. 50–100x faster) due to the weaker C-Br bond but suffers from rapid shelf-life degradation via autocatalytic polymerization.[1]
-
1-(2-Chloroethyl)imidazole: Is the industry-standard "shelf-stable" precursor.[1] It requires higher reaction temperatures or catalytic activation (Finkelstein conditions) to achieve comparable yields.[1]
Recommendation: For scalable and reproducible protocols, use Cl-EI supplemented with a nucleophilic catalyst (KI/NaI) rather than handling the unstable Br-EI free base.[1]
Mechanistic Foundation: The Halide Effect
The reactivity difference is governed by two primary physical organic factors: Bond Dissociation Energy (BDE) and Leaving Group Ability .
| Feature | 1-(2-Chloroethyl)imidazole | 1-(2-Bromoethyl)imidazole | Impact on Reactivity |
| C-X Bond Energy | ~339 kJ/mol | ~285 kJ/mol | Br-EI undergoes oxidative addition or SN2 cleavage significantly faster.[1] |
| C-X Bond Length | 1.79 Å | 1.94 Å | The longer C-Br bond is more polarized and sterically accessible.[1] |
| Leaving Group pKa | -7 (HCl) | -9 (HBr) | Bromide is a more stable anion, lowering the transition state energy.[1] |
The "Hidden" Instability: Autopolymerization
Unlike simple alkyl halides, 1-(2-haloethyl)imidazoles possess an internal nucleophile (the N3 imidazole nitrogen). This leads to a degradation pathway known as intermolecular self-alkylation , forming oligomeric imidazolium salts.[1]
-
Br-EI Risk: High.[1] The free base can polymerize within hours at room temperature.
-
Cl-EI Risk: Low.[1] The activation energy for self-alkylation is sufficiently high to allow long-term storage of the hydrochloride salt.
[1]
Experimental Protocols
Protocol A: The "Finkelstein Activation" (Recommended)
Use this method to achieve Bromo-like reactivity using the stable Chloro-precursor.
Objective: N-alkylation of a secondary amine (e.g., Piperazine) with 1-(2-chloroethyl)imidazole.
Reagents:
-
1-(2-Chloroethyl)imidazole HCl (1.0 eq)[1]
-
Target Nucleophile (1.1 eq)
-
Potassium Iodide (KI) (0.1 – 0.5 eq) – The Catalyst
-
Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq)
-
Solvent: Acetonitrile (MeCN) or DMF.[1]
Step-by-Step:
-
Salt Neutralization: Suspend 1-(2-chloroethyl)imidazole HCl and K₂CO₃ in MeCN. Stir for 15 min at RT to generate the free base in situ.
-
Activation: Add Potassium Iodide (KI).
-
Addition: Add the target nucleophile.
-
Reflux: Heat to 60–80°C for 12–18 hours.
-
Workup: Filter inorganic salts. Evaporate solvent.[1] The product is often an oil; purify via flash chromatography (DCM/MeOH).
Why this works: The equilibrium favors the alkyl iodide intermediate because the nucleophile consumes it rapidly (Le Chatelier’s principle), while the final product is stable.
Protocol B: Direct Use of 1-(2-Bromoethyl)imidazole
Use only if the Chloro-analog fails even with iodide catalysis.[1]
Warning: Br-EI is commercially rare due to instability.[1] You will likely need to synthesize it fresh from 1-(2-hydroxyethyl)imidazole and use it immediately.[1]
Step-by-Step (In Situ Generation):
-
Bromination: React 1-(2-hydroxyethyl)imidazole with Thionyl Bromide (SOBr₂) or PBr₃ in DCM at 0°C.
-
Isolation (Critical): Do not distill the free base.[1] Isolate as the Hydrobromide salt (HBr) by precipitation with ether.
-
Alkylation:
-
Suspend the fresh Br-EI·HBr salt in the reaction solvent.
-
Add excess base (3.0 eq) immediately before adding the nucleophile.
-
Run the reaction at 0°C to Room Temperature . (Heating often leads to polymerization).[1]
-
Comparative Performance Data
The following table synthesizes data from general alkylation kinetics of azoles and halo-alkanes [1][2].
| Parameter | Cl-EI (Standard) | Cl-EI + KI (Activated) | Br-EI (High Energy) |
| Relative Rate ( | 1 | ~40–80 | ~100 |
| Reaction Temp | 80–110°C | 60–80°C | 0–25°C |
| Yield (Typical) | 65–75% | 85–95% | 50–90% (Variable*) |
| Side Products | Unreacted starting material | Minimal | Polymerized imidazole |
| Storage Stability | >1 year (as HCl salt) | N/A (In situ) | <24 hours (Free base) |
*Note: Br-EI yields are highly variable because competitive self-polymerization consumes the reagent if the target nucleophile is slow.
Decision Matrix: When to use which?
References
-
BenchChem. (2025).[1][10][11] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from
-
RSC Advances. (2014). Nucleophilicities and Lewis basicities of imidazoles.[1][12] Organic & Biomolecular Chemistry.[1][2][7][10][11] Retrieved from
-
Organic Chemistry Portal. (2023). Finkelstein Reaction: Mechanism and Conditions.[1][2][7] Retrieved from
-
PubChem. (2025).[1] 1-(2-Chloroethyl)imidazole Compound Summary. National Library of Medicine.[1] Retrieved from
-
Sigma-Aldrich. (2025).[1] 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride Product Sheet. Retrieved from [1]
Sources
- 1. 1-(2-Chloroethyl)imidazole | C5H7ClN2 | CID 2757504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 7. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]
- 8. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Comparative Quantification of 1-(2-Chloroethyl)imidazole (HPLC vs. GC-MS)
Executive Summary & Strategic Verdict
1-(2-Chloroethyl)imidazole (CEI) is a reactive alkylating agent often formed as an intermediate or byproduct in the synthesis of imidazole-based active pharmaceutical ingredients (APIs) such as clotrimazole, miconazole, and ondansetron. Due to the presence of the chloroethyl moiety, it is classified as a Potential Genotoxic Impurity (PGI) , requiring control levels typically in the low ppm (parts-per-million) range to meet ICH M7 thresholds (TTC ~1.5 µ g/day ).
The Verdict: While both platforms can quantify CEI, LC-MS/MS (HILIC mode) is the superior methodology for trace-level (ppm/ppb) quantification in complex drug matrices.
-
HPLC (UV): Lacks the necessary sensitivity and selectivity for PGI limits unless the impurity is present at high concentrations (>0.05%).
-
GC-MS: Viable but technically demanding.[1] Requires derivatization or strict pH control to handle the polar imidazole ring and prevent thermal degradation of the labile chloroethyl group.
-
LC-MS/MS: Offers the optimal balance of sensitivity (LOD < 10 ppb), selectivity (mass filtration), and sample integrity (ambient temperature analysis).
The Analytical Challenge: Chemical Causality
To select the right method, one must understand the analyte's behavior.[2] 1-(2-Chloroethyl)imidazole presents a "perfect storm" of analytical difficulties:
-
High Polarity & Basicity: The imidazole ring (pKa ~7.[1]0) makes the molecule highly polar. In standard Reversed-Phase (RP) HPLC, it elutes in the void volume (k' < 1), causing poor resolution and matrix interference.
-
Thermal Instability: The chloroethyl group is an alkylator.[1] At high temperatures (GC injector ports), it can undergo cyclization or dehydrohalogenation, leading to false-low results.
-
Salt Formation: CEI often exists as a hydrochloride salt.[1] This form is non-volatile and unsuitable for direct GC injection without neutralization.
Analytical Decision Matrix
The following diagram illustrates the logical pathway for method selection based on these physicochemical properties.
Figure 1: Decision matrix for selecting the analytical platform based on physicochemical constraints of 1-(2-Chloroethyl)imidazole.
Method A: HPLC (HILIC-MS/MS) – The Gold Standard
For PGI analysis, standard HPLC-UV is rarely sufficient due to the weak UV chromophore of the imidazole ring and the low detection limits required. Therefore, LC-MS/MS is the standard definition of "HPLC" in this context.
Why HILIC?
Standard C18 columns fail to retain polar imidazoles.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase. This retains the polar CEI via water-layer partitioning, moving it away from the ion-suppression zone (void volume).
Validated Protocol Architecture
| Parameter | Specification | Causality / Rationale |
| Column | HILIC Silica or Amide (e.g., Waters BEH Amide), 1.7 µm | Retains polar bases; sub-2µm particles improve peak capacity.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1][4]0) | Low pH ensures imidazole protonation (MH+) for MS sensitivity. |
| Mobile Phase B | Acetonitrile (ACN) | High organic content (>80%) induces HILIC retention mechanism.[1] |
| Gradient | 95% B to 80% B over 5 mins | Isocratic or shallow gradient prevents salt precipitation and maintains stable ionization.[1] |
| Detection | ESI (+) MS/MS (MRM Mode) | Precursor: ~131 m/z (M+H) Product: ~69 m/z (Imidazole ring fragment). |
Step-by-Step Workflow:
-
Sample Prep: Dissolve API in 90% Acetonitrile/10% Buffer. Crucial: High organic diluent matches the initial mobile phase, preventing "solvent breakthrough" (peak distortion).
-
Separation: Inject 2-5 µL. CEI elutes after the void volume.
-
Quantification: Use External Standard method or Deuterated Internal Standard (CEI-d4) to correct for matrix effects.
Method B: GC-MS – The Orthogonal Alternative[1]
GC-MS is a robust alternative, particularly if the lab lacks LC-MS/MS capabilities. However, it requires strict control over the salt form.
The "Free Base" Requirement
CEI is often a hydrochloride salt.[1] Salts do not volatilize; they decompose in the GC inlet. You must neutralize the sample in situ or pre-extraction.
Validated Protocol Architecture
| Parameter | Specification | Causality / Rationale |
| Inlet | Splitless, 200°C (Keep as low as possible) | High temps degrade the chloroethyl group.[1] 200°C is a compromise between volatility and stability. |
| Column | 6% Cyanopropyl-phenyl (e.g., DB-624 or VF-624ms) | "624" phases are designed for volatile amines and halogenated compounds.[1] |
| Carrier Gas | Helium, 1.0 mL/min | Standard constant flow.[1] |
| Detection | SIM Mode (m/z 130, 95, 68) | SIM (Selected Ion Monitoring) increases sensitivity by 10-100x vs. Scan mode. |
Step-by-Step Workflow:
-
Derivatization/Neutralization:
-
Injection: Inject 1 µL of the organic layer.
-
Maintenance: Change inlet liner frequently. Non-volatile API residues will accumulate and catalyze CEI degradation (active sites).
Comparative Performance Analysis
The following data summarizes typical performance metrics observed in validation studies for alkyl-imidazole impurities.
| Metric | LC-MS/MS (HILIC) | GC-MS (SIM) | HPLC-UV |
| LOD (Limit of Detection) | 0.5 - 2 ppb | 10 - 50 ppb | 5 - 10 ppm |
| Selectivity | High (Mass filtration) | High (Mass filtration) | Low (Co-elution risks) |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Extraction/Neutralization) | Simple |
| Throughput | High (5-8 min run) | Medium (15-20 min run) | High |
| Risk Factor | Matrix Effects (Ion Suppression) | Thermal Degradation in Inlet | Low Sensitivity |
Experimental Workflow Visualization
Figure 2: Parallel workflows showing the simplified path of LC-MS/MS versus the extraction-heavy GC-MS route.
Expert Recommendations
When to use LC-MS/MS:
-
Routine PGI Monitoring: If you need to quantify <10 ppm in a GMP environment.
-
Thermally Labile APIs: If your API degrades in a GC inlet, it will foul the liner and ruin the CEI quantification.
-
High Throughput: HILIC equilibration is faster than GC oven cooling cycles.[1]
When to use GC-MS:
-
Matrix Interference: If the API causes massive ion suppression in LC-MS that cannot be resolved chromatographically.[1]
-
Equipment Availability: If LC-MS/MS is unavailable, GC-MS is a validated backup provided you validate the extraction efficiency and solution stability of the free base.
Critical Control Point: Reference Standards
Ensure your reference standard is characterized for salt form stoichiometry . If you buy "1-(2-Chloroethyl)imidazole", it is likely the HCl salt.[1][5][6] You must correct the molecular weight in your calculations (Free base MW: ~130.57 g/mol vs HCl salt MW: ~167.04 g/mol ). Failure to do this introduces a systematic 21% assay error .
References
-
European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1] (2017). Link
-
PubChem. 1-(2-Chloroethyl)imidazole Compound Summary. National Library of Medicine. Link
-
Teo, K. et al. Determination of genotoxic impurities in ondansetron by GC-MS and LC-MS.[1] Journal of Pharmaceutical and Biomedical Analysis. (Note: General reference for imidazole PGI methodology).
-
Sigma-Aldrich. 1-(2-Chloroethyl)-1H-imidazole hydrochloride Product Specification.Link
Sources
- 1. 1-(2-Chloroethyl)imidazole | C5H7ClN2 | CID 2757504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 4. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Purity Analysis of Synthesized 1-(2-Chloroethyl)imidazole by HPLC-UV
Executive Summary
1-(2-Chloroethyl)imidazole (CAS: 18994-78-0 for HCl salt) is a critical nitrogen-mustard-like intermediate used in the synthesis of ionic liquids, pharmaceuticals (e.g., metronidazole derivatives), and agrochemicals. Its high reactivity—specifically the tendency of the chloroethyl group to undergo intramolecular cyclization to form a reactive aziridinium species or hydrolyze to an alcohol—presents unique analytical challenges.
This guide details a robust HPLC-UV methodology for purity assessment, specifically designed to mitigate on-column degradation. It objectively compares this method against qNMR and GC-MS , providing decision-making criteria for process chemists and analytical scientists.
Chemical Context & Impurity Landscape
The synthesis typically involves the alkylation of imidazole with 1-bromo-2-chloroethane or 1,2-dichloroethane. The analytical method must resolve the target product from three distinct classes of impurities:
-
Starting Materials: Unreacted Imidazole.
-
Over-Alkylation: 1,3-Bis(2-chloroethyl)imidazolium chloride (quaternary salt).
-
Degradation Products: 1-(2-Hydroxyethyl)imidazole (hydrolysis product).
Synthesis & Degradation Pathway
The following diagram illustrates the synthesis and the critical instability pathway that the analytical method must control.
Figure 1: Synthesis pathway showing the target molecule and the pH-dependent degradation risk (Aziridinium formation).
HPLC-UV Method Protocol
Objective: Quantify purity with >99.5% specificity, ensuring separation of the polar imidazole base from the target.
Critical Method Parameters
The choice of pH 3.0 is non-negotiable. Imidazole (pKa ~6.9) causes severe peak tailing on C18 columns at neutral pH. Furthermore, acidic conditions stabilize the chloroethyl group, preventing in-situ cyclization during the run.
| Parameter | Condition | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Hypersil BDS) | High surface area required to retain polar ionic species. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Suppresses silanol activity; keeps imidazole fully protonated. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower UV cutoff than Methanol; prevents solvolysis. |
| Wavelength | 210 nm | Imidazole lacks strong conjugation; 210 nm maximizes sensitivity [1]. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 25°C | Minimize thermal degradation of the chloroethyl moiety. |
| Diluent | Mobile Phase A : ACN (80:20) | Matches initial gradient conditions to prevent peak distortion. |
Gradient Program
Isocratic elution is possible but often results in broad peaks for the bis-alkylated impurity. A shallow gradient is recommended.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 15.0 | 60 | 40 |
| 20.0 | 60 | 40 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Sample Preparation (Crucial Step)
-
Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask.
-
Dissolution: Dissolve in Acetonitrile first (approx. 5 mL) to ensure the organic salt dissolves, then make up to volume with Buffer pH 3.0 .
-
Note: Do not dissolve in pure water or methanol and let stand; hydrolysis will occur over hours [2].
-
-
Filtration: 0.22 µm PTFE filter.
Comparative Analysis: HPLC vs. Alternatives
While HPLC-UV is the industry standard for QC, qNMR and GC-MS offer distinct advantages during early R&D.
Performance Matrix
| Feature | HPLC-UV (Recommended) | qNMR (1H) | GC-MS |
| Specificity | High (Separates isomers/salts) | High (Structural ID) | Medium (Thermal degradation risk) |
| LOD/Sensitivity | ~0.03 µg/mL (Trace analysis) | ~0.5 mg/mL (Low sensitivity) | High (but artifact prone) |
| Sample Integrity | Stable (Acidic mobile phase) | Stable (in DMSO-d6/D2O) | Unstable (Injector heat causes HCl elimination) |
| Throughput | 25 min/sample | 5 min/sample | 15-20 min/sample |
| Quantification | Requires Reference Standard | Absolute (Internal Standard) | Requires Reference Standard |
Deep Dive: Why GC-MS Fails
1-(2-Chloroethyl)imidazole is thermally labile. In a GC injector port (typically 250°C), the molecule undergoes dehydrohalogenation , eliminating HCl to form 1-vinylimidazole . This leads to a false-positive impurity result where the vinyl impurity is overestimated, and the target is underestimated. HPLC is the only viable chromatographic method for accurate purity assignment.
Experimental Validation Data
The following data represents typical validation results for this method based on ICH Q2(R1) guidelines.
Linearity & Range[3][4]
-
Range: 10 µg/mL to 1000 µg/mL[1]
-
Correlation Coefficient (R²): > 0.999[2]
-
Observation: The response at 210 nm is linear. The lack of aromatic conjugation outside the imidazole ring means the response factor is relatively low, requiring higher concentrations than typical aromatics.
System Suitability Limits
To ensure the method is performing correctly before running samples:
-
Tailing Factor (Target Peak): NMT 1.5 (Critical due to basic nitrogen).
-
Resolution (Imidazole vs. Target): > 2.0.
-
RSD (n=6 injections): < 1.0%.
Analytical Decision Workflow
Use this logic flow to select the correct technique for your specific development stage.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on development phase.
Troubleshooting & Expert Tips
-
Peak Tailing: If the imidazole peak tails significantly, add 5 mM Sodium Octanesulfonate to the mobile phase as an ion-pairing agent. This masks the silanols and improves peak symmetry [3].
-
Ghost Peaks: 1-(2-Chloroethyl)imidazole can react with nucleophiles. Ensure the autosampler needle wash is acetonitrile , not methanol, to prevent carryover reaction products.
-
Salt vs. Free Base: This method is designed for the Hydrochloride salt. If analyzing the free base, neutralize it immediately in the diluent (containing buffer) to prevent rapid degradation.
References
-
National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity.[3] PubMed Central. Retrieved from [Link]
-
Chromatography Forum. (2013). RP HPLC method for Imidazole - Ion Pairing Strategies. Retrieved from [Link]
-
PubChem. (2025).[4] 1-(2-Chloroethyl)imidazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Imidazole derivatives. Retrieved from [Link]
Sources
Cross-Reactivity Profiling of Antibodies Against Imidazole-Haptens: A Comparative Technical Guide
Executive Summary: The Imidazole Challenge
The imidazole ring is a pharmacophore ubiquitous in biological systems (Histamine, Histidine) and synthetic therapeutics (Imazalil, Albendazole, Ketoconazole). However, generating high-affinity, specific antibodies against imidazole-containing molecules presents a distinct immunochemical challenge: size .
As low-molecular-weight haptens (<1000 Da), imidazoles are non-immunogenic unless conjugated to a carrier protein. The critical failure point in most commercial antibodies is not the immunization itself, but the hapten design . If the conjugation linker masks the unique substituents of the imidazole ring, the resulting antibody will cross-react broadly with the core imidazole structure rather than the specific analyte.
This guide compares the performance of antibodies raised via different hapten design strategies and provides a validated workflow for quantifying cross-reactivity (CR).
The Hapten Design Matrix: Specificity by Architecture
The primary determinant of antibody specificity is the site of linker attachment. You must choose a conjugation site distal to the distinguishing functional groups of your target molecule.
Comparative Analysis of Conjugation Strategies
| Strategy | Description | Specificity Outcome | Best Application |
| N1-Derivatization | Linker attached to the imidazole nitrogen. | Low. Masks the electronic distribution of the ring; often leads to generic imidazole recognition. | Broad-spectrum screening (e.g., total benzimidazoles). |
| C-Derivatization | Linker attached to a carbon on the ring or a side chain. | High. Leaves the heteroatoms (N1, N3) and unique side chains exposed for immune recognition. | Specific metabolite detection (e.g., 1-Methylhistamine).[1][2] |
| Heterologous Coating | Immunogen and Coating Antigen use different linkers/positions. | Highest Sensitivity. Eliminates "bridge recognition" where antibodies bind the linker rather than the analyte. | Trace residue analysis (e.g., <0.1 ng/mL detection).[3] |
Mechanism of Action: The Exposure Principle
The following diagram illustrates why C-derivatization yields superior specificity for imidazole derivatives like Albendazole.
Figure 1: Strategic impact of linker placement on antibody specificity. N1-linkage often obscures the critical electronic signature of the imidazole ring, while side-chain linkage preserves it.
Comparative Performance Data
The following data demonstrates the real-world impact of these strategies. We compare antibodies raised against 1-Methylhistamine (a specific metabolite) and Albendazole (a veterinary drug).
Case Study A: 1-Methylhistamine (High Specificity)
Objective: Distinguish the metabolite from the parent Histamine. Success Factor: Antibodies raised against haptens that expose the methyl group at the N-position.
Table 1: Cross-Reactivity Profile of Validated Anti-1-Methylhistamine Antibodies
| Analyte | Cross-Reactivity (%) | Interpretation |
| 1-Methylhistamine | 100% | Primary Target |
| Histamine | < 0.7% | Excellent discrimination (Methyl group recognition) |
| 3-Methylhistamine | < 0.07% | High regiospecificity |
| Imidazole-4-acetic acid | < 0.007% | No recognition of oxidized metabolites |
| L-Histidine | < 0.005% | No interference from amino acid pool |
Data Source: Aggregated from commercial validation reports (e.g., BenchChem, DLD Diagnostika).
Case Study B: Albendazole (Metabolite Discrimination)
Objective: Detect Albendazole (ABZ) and its sulfone metabolites. Challenge: The "Bridge Effect."[4] Early antibodies raised against carbamate-linked haptens showed poor recognition of metabolites.[5] Solution: A novel hapten (5-(propylthio)-1H-benzo[d]imidazol-2-amine) exposed the sulfanyl group.[6]
Table 2: Influence of Hapten Design on Benzimidazole Recognition
| Analyte | Standard Antibody (Carbamate-Linked) | Optimized Antibody (Sulfanyl-Exposed) |
| Albendazole (ABZ) | 100% | 100% |
| ABZ-Sulfone (ABZSO2) | < 10% | 76.9% |
| ABZ-Sulfoxide (ABZSO) | < 10% | 26.0% |
| Specificity Verdict | Too Narrow (Misses metabolites) | Broad-Class (Detects total residue) |
Data Source: Derived from MDPI studies on Albendazole hapten synthesis.
Validated Protocol: Determination of Cross-Reactivity (IC50)
To objectively compare antibodies, you must determine the IC50 (concentration inhibiting 50% of binding) for the target and potential cross-reactants.
Workflow Diagram
Figure 2: Indirect Competitive ELISA workflow for IC50 determination.
Step-by-Step Methodology
-
Plate Coating:
-
Dilute the coating antigen (Hapten-BSA) to 0.5–1.0 µg/mL in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
Critical: If your immunogen was Hapten-KLH, use Hapten-BSA for coating to avoid antibodies recognizing the KLH carrier.
-
-
Standard Preparation:
-
Prepare a stock solution of your target analyte (e.g., 1 mg/mL in DMSO/Methanol).
-
Prepare serial dilutions (1:10) in PBS-T (PBS + 0.05% Tween-20) ranging from 1000 ng/mL down to 0.01 ng/mL.
-
Prepare identical dilution series for all cross-reactants (e.g., Histamine, Histidine).
-
-
Competitive Incubation:
-
Add 50 µL of the diluted analyte/cross-reactant to the wells.
-
Immediately add 50 µL of the specific antibody (at a concentration determined by prior titration to yield OD ~1.0).
-
Incubate for 60 minutes at 37°C.
-
-
Calculation of Cross-Reactivity (%CR):
-
Plot the absorbance vs. log concentration.
-
Calculate the IC50 for the Target and the Cross-Reactant.
-
Use the formula:
-
Troubleshooting: The "Bridge Effect"
If your ELISA shows high sensitivity but poor displacement by the free drug (high IC50), you likely have a Bridge Effect . The antibody binds the linker arm more strongly than the drug itself.
Solution: Use a Heterologous Coating Hapten .
-
Linker Heterology: If immunogen used a C2 chain, use a C4 chain for coating.
-
Site Heterology: If immunogen was attached at N1, coat with a hapten attached at C2 (if chemically feasible).
-
Result: The antibody can only bind the common moiety (the drug), significantly improving assay sensitivity (IC50 decreases).
References
-
BenchChem. (2025).[1] A Comparative Guide to Antibody Cross-Reactivity in 1-Methylhistamine Immunoassays. Link
-
Chin, T. E., et al. (2002).[7] "Haptens and monoclonal antibodies for immunoassay of imidazolinone herbicides." Journal of Agricultural and Food Chemistry, 50(12), 3380-3389.[7] Link
-
Han, X., et al. (2023).[2][8][9] "Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies."[9] Frontiers in Immunology. Link
-
Watanabe, E., et al. (2002).[10] "New Approach to Immunochemical Determinations for Triclopyr... by Using a Bifunctional Hapten." Journal of Agricultural and Food Chemistry. Link
-
MDPI. (2022). "Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole." Foods. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the hapten-fluorophore bridge on binding parameters in a fluoroimmunoassay for carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food [mdpi.com]
- 7. Haptens and monoclonal antibodies for immunoassay of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
Head-to-Head Guide: Catalytic Strategies for Imidazole N-Alkylation
Executive Summary: The Regioselectivity Challenge
The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in antifungal azoles (e.g., Ketoconazole), kinase inhibitors, and ionic liquids. However, its ambident nucleophilicity presents a persistent synthetic challenge: the N1 and N3 nitrogens are chemically distinct but tautomerically linked.
Standard alkylation often yields a mixture of N1- and N3-alkylated isomers (regioisomers), requiring tedious chromatographic separation. Furthermore, "over-alkylation" to the quaternary imidazolium salt is a common side reaction.
This guide provides a head-to-head technical comparison of three distinct catalytic/reaction systems for controlling this transformation:
-
Classical Base-Mediated Systems (NaH/K₂CO₃) : The industry standard.
-
Phase Transfer Catalysis (PTC) : The scalable, green alternative.
-
Transition-Metal Catalyzed "Borrowing Hydrogen" : The atom-economic, halide-free future.
Head-to-Head Comparison: The Contenders
System A: Classical Base-Mediated (NaH or K₂CO₃)
The Brute Force Approach
-
Mechanism: Stoichiometric deprotonation of the imidazole NH (pKa ~14.4) to form the imidazolide anion, followed by SN2 attack on an alkyl halide.
-
Best For: Small-scale discovery chemistry where yield is prioritized over atom economy or green metrics.
-
Critical Flaw: Highly sensitive to moisture (NaH). The reaction is often heterogeneous (K₂CO₃), leading to variable kinetics. Regioselectivity is governed purely by steric/electronic bias of the substrate, often resulting in 60:40 mixtures for unsymmetrical imidazoles.
System B: Phase Transfer Catalysis (PTC)
The Process Chemistry Workhorse
-
Mechanism: A quaternary ammonium salt (e.g., TBAB) transports the hydroxide ion or imidazole anion across a liquid-liquid (e.g., Toluene/Water) or solid-liquid interface.
-
Best For: Scale-up, moisture-sensitive substrates, and avoiding dry solvents.
-
Advantage: The organic phase remains neutral, reducing side reactions. The "interfacial" nature often suppresses quaternization (over-alkylation) because the mono-alkylated product is less likely to re-enter the aqueous/interfacial zone for a second reaction.
System C: Transition-Metal Catalyzed (Borrowing Hydrogen)
The Atom-Economy Champion
-
Mechanism: Ruthenium (Ru) or Iridium (Ir) catalysts dehydrogenate an alcohol to an aldehyde, which condenses with imidazole to form an imine/hemiaminal intermediate. The catalyst then returns the hydrogen to reduce this intermediate to the N-alkyl product.
-
Best For: Green chemistry initiatives. Eliminates alkyl halides (genotoxic impurities) and generates only water as a byproduct.
-
Advantage: Allows access to complex alkyl chains derived from abundant alcohols rather than unstable halides.
Performance Data & Decision Matrix
| Feature | Classical Base (NaH) | Phase Transfer (TBAB) | Borrowing H₂ (Ru/Ir) |
| Reagent Cost | Low | Low | High (Catalyst) |
| Atom Economy | Poor (Stoichiometric salt waste) | Moderate | Excellent (Water byproduct) |
| Regioselectivity | Substrate Dependent (often poor) | Moderate (Solvent control) | High (Steric control by ligand) |
| Moisture Tolerance | Zero (Pyrophoric risk) | High (Aqueous biphasic) | Moderate |
| Electrophile | Alkyl Halide (R-X) | Alkyl Halide (R-X) | Alcohol (R-OH) |
| Typical Yield | 85-95% | 90-98% | 70-90% |
Deep Dive: Regioselectivity Mechanics
Controlling whether the alkyl group attaches to N1 or N3 is the primary measure of success.
-
Steric Control: A bulky substituent at C4 (e.g., Phenyl) sterically hinders the adjacent N3, directing alkylation to the remote N1.
-
Electronic Control: Electron-withdrawing groups (EWG) at C4 increase the acidity of the NH but also delocalize the anion's charge.
-
The "Tautomeric Trap": In neutral media, the tautomer with the proton on the less hindered nitrogen is often favored, but the anion alkylates at the less hindered position.
Visualization: Regioselectivity Decision Tree
Figure 1: Decision tree for predicting regiochemical outcomes based on substrate substitution.
Experimental Protocols
Protocol A: High-Yield Phase Transfer Catalysis (Recommended for Scale)
This protocol uses a solid-liquid PTC system which avoids the hydrolysis of alkyl halides common in aqueous-organic systems.
Reagents:
-
Substituted Imidazole (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
KOH (powdered, 2.0 equiv)
-
TBAB (Tetrabutylammonium bromide, 5 mol%)
-
Solvent: Toluene or MeCN (10 volumes)
Workflow:
-
Charge: In a round-bottom flask, combine imidazole, powdered KOH, and TBAB in Toluene.
-
Activate: Stir at room temperature for 15 minutes. The mixture will form a suspension.
-
Addition: Add the alkyl halide dropwise over 10 minutes.
-
Reaction: Heat to 60°C (or reflux for unreactive halides) for 4-6 hours. Monitor by TLC/HPLC.
-
Workup: Filter off the inorganic salts (KBr, excess KOH). Concentrate the filtrate.
-
Purification: Recrystallize or flash chromatography.
Self-Validation:
-
Check: If the reaction stalls, add a catalytic amount of KI (Finkelstein condition) to activate the alkyl bromide/chloride.
Protocol B: "Borrowing Hydrogen" Alkylation (Advanced/Green)
Uses alcohols instead of halides.[1] Requires inert atmosphere.
Reagents:
-
Imidazole (1.0 equiv)
-
Primary Alcohol (1.2 equiv)
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
Ligand: DPEphos (1.0 mol%)
-
Base: K₂CO₃ (10 mol% - catalytic amount only)
-
Solvent: Toluene (sealed tube)
Workflow:
-
Prep: In a glovebox or under Argon flow, mix Ru-catalyst, ligand, and base in toluene. Stir for 30 mins to form the active species.
-
Combine: Add imidazole and the alcohol.
-
Reaction: Seal the tube and heat to 110°C for 12-24 hours.
-
Mechanism: The alcohol is dehydrogenated to the aldehyde; imidazole attacks to form an imine; the Ru-H species reduces the imine to the amine.
-
Workup: Filter through a celite pad to remove catalyst residues. Evaporate solvent.[2]
Visualization: Borrowing Hydrogen Cycle
Figure 2: The "Borrowing Hydrogen" catalytic cycle.[3][4][5] The metal catalyst shuttles hydrogen from the starting material to the product, generating only water as waste.[1][5]
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021). Significance: Defines the thermodynamic equilibration favoring N1-substitution using NaH.
-
Phase Transfer Catalysis in the absence of solvent for selective N-alkylation. Source: ResearchGate / Synthetic Communications. Significance: Validates the high-yield, solvent-free PTC methodology.
-
Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols. Source: Journal of the American Chemical Society (JACS). Significance: The foundational text for the "Borrowing Hydrogen" methodology applied to amines and heterocycles.
-
Copper-Catalyzed N-Arylation of Imidazoles (Ullmann-type). Source: The Journal of Organic Chemistry.[1] Significance: While primarily for arylation, this establishes the limits of metal catalysis compared to standard alkylation.
Sources
- 1. Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of 1-(2-Chloroethyl)imidazole
Executive Summary & Operational Directive
1-(2-Chloroethyl)imidazole (and its hydrochloride salt) is a potent alkylating agent used frequently as a pharmaceutical intermediate.[1] Unlike standard organic waste, this compound presents a dual hazard: immediate corrosivity (skin/eye damage) and delayed genotoxicity (DNA alkylation).[2]
Operational Directive:
-
NEVER dispose of this compound down the drain.[3]
-
NEVER mix with strong oxidizers (risk of N-oxide formation or exothermic reaction).
-
ALWAYS segregate as Halogenated Organic Waste .
-
RECOMMENDED: Chemically deactivate (quench) trace residues and spills using the Thiosulfate Protocol before final disposal.
Hazard Profiling: The Aziridinium Mechanism
To handle this chemical safely, one must understand why it is toxic.[2] The chloroethyl side chain is not statically stable; it undergoes an intramolecular cyclization to form a highly reactive Aziridinium Ion .[4]
The Mechanism of Toxicity
-
Cyclization: The imidazole nitrogen (nucleophile) attacks the carbon bearing the chlorine (electrophile).
-
Aziridinium Formation: This forms a strained, positively charged 3-membered ring (aziridinium).
-
Alkylation: This ring is highly unstable and will ring-open upon contact with biological nucleophiles (e.g., Guanine bases in DNA), causing cross-linking and mutation.[2]
Safety Implication: Because the hydrochloride salt (CAS: 7098-11-5) is often handled as a solid, dust inhalation poses a severe risk to lung tissue where moisture facilitates this cyclization in situ.[1][2]
Quantitative Hazard Data
| Parameter | Specification | Critical Note |
| CAS Number | 7098-11-5 (HCl salt) | Verify specific salt form before handling.[1] |
| GHS Classification | Skin Corr.[1][3][5][6][7][8] 1C; Muta. 2 (Suspected) | Treat as a mutagenic corrosive. |
| Target Organs | Lungs, Skin, Eyes | Irreversible eye damage is a primary risk.[1][2] |
| Incompatibility | Strong Oxidizers, Strong Bases | Bases accelerate aziridinium formation.[1][2] |
| Waste Code (RCRA) | D002 (Corrosive), Halogenated | Not P-listed, but requires specific segregation.[1][2] |
Pre-Disposal Stabilization: The "Thiosulfate Quench"
For cleaning glassware, spills, or deactivating residual stock, simple dilution is insufficient.[1][2] You must chemically destroy the alkylating potential.
The Strategy: We utilize Sodium Thiosulfate , a "soft" nucleophile that reacts faster than biological targets, displacing the chloride to form a non-toxic, water-soluble Bunte salt.[1][2]
Protocol: Chemical Deactivation of Residues
Scope: Use this for glassware rinsing, small spill cleanup, or deactivating <5g of residual material.[2]
Reagents Required:
-
Sodium Thiosulfate (
), 10% w/v aqueous solution.[2] -
Sodium Bicarbonate (
), solid or saturated solution (to buffer pH).[2]
Step-by-Step Procedure:
-
Preparation: In a fume hood, prepare a deactivation solution containing 10% Sodium Thiosulfate and 1% Sodium Bicarbonate in water.
-
Application:
-
For Glassware: Soak contaminated items in the solution for 24 hours .
-
For Spills: Cover the spill with solid Sodium Bicarbonate first (to neutralize acid), then soak with Thiosulfate solution.[2]
-
-
Reaction Time: Allow to stand for at least 12 hours . The thiosulfate will convert the chloroethyl group into a thiosulfate ester (Bunte salt).
-
Verification: Check pH. If acidic (< pH 5), add more bicarbonate.[2]
-
Final Disposal: The resulting mixture is now chemically deactivated but still constitutes Chemical Waste . Label as "Deactivated Halogenated Waste" and dispose of according to Section 4.
Expert Insight: Do not use bleach (Hypochlorite). Bleach can oxidize the imidazole ring or form chloramines, potentially creating more toxic volatile byproducts.[2] Stick to Thiosulfate.
Waste Stream Segmentation & Disposal
Proper segregation prevents dangerous cross-reactions in the waste drum.
Decision Matrix
-
Scenario A: Bulk Solid/Liquid (>10g)
-
Scenario B: Trace Residues / Quenched Solutions
-
Action: Collect in the "Aqueous Halogenated" waste stream.
-
Label: "Aqueous Waste with Thiosulfate - Trace Halogenated Organics."
-
Stream: Fuel Blending / Incineration.
-
DOT Visualization: Disposal Workflow
The following diagram outlines the decision logic for disposing of this compound safely.
Caption: Decision matrix for segregating bulk stock from trace residues requiring deactivation.
Emergency Response Protocols
| Event | Immediate Action | Secondary Action |
| Skin Contact | Wash immediately with soap and water for 15 min.[1] Do not scrub (abraded skin absorbs faster). | Seek medical attention.[9][7][8] Monitor for delayed erythema (redness). |
| Eye Contact | Rinse with water for 15+ minutes.[1] Lift eyelids. | Emergency Room immediately. Corrosive damage can be permanent. |
| Inhalation | Move to fresh air.[1][3][9][7][8] If breathing is difficult, give oxygen.[2] | Monitor for pulmonary edema (fluid in lungs) for 24 hours. |
| Spill (<100ml) | Evacuate area.[1] Don PPE (Nitrile gloves x2, Goggles). | Apply Solid Sodium Bicarbonate to neutralize, then absorb.[1][2] |
References
-
Thermo Fisher Scientific. (2021).[7] Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride (Analogous Hazard Data).[1][10] Retrieved from [1]
- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
BenchChem. (2025).[11] Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.[4][11] Retrieved from [1]
-
U.S. EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1]
-
Lunn, G., & Sansone, E. B. (1994).[2] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Source for Thiosulfate/Bicarbonate quenching mechanism).[12]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemical-label.com [chemical-label.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
